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1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene Documentation Hub

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  • Product: 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene
  • CAS: 75953-88-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene, a C3-symmetric tripodal ligand. This document is inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene, a C3-symmetric tripodal ligand. This document is intended for researchers, scientists, and professionals in drug development, materials science, and catalysis. We will delve into the detailed synthetic protocols, explore the key physicochemical properties, and discuss its utility in coordination chemistry and asymmetric catalysis, drawing upon established principles and data from analogous compounds.

Introduction: The Significance of Trisoxazoline Ligands

1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene, hereafter referred to as L, belongs to a class of tridentate ligands that have garnered significant interest due to their unique stereoelectronic properties and their ability to form stable complexes with a variety of metal centers. The three oxazoline rings, positioned symmetrically on a central benzene core, create a pre-organized binding pocket suitable for coordinating to metal ions. This C3-symmetric arrangement is particularly valuable in asymmetric catalysis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction.

The oxazoline moiety itself is a key functional group, known for its ability to coordinate to metals and its relative stability. The dihydrooxazoline ring is also amenable to the introduction of chiral substituents, allowing for the synthesis of a wide range of chiral ligands for enantioselective transformations. While bis(oxazoline) ligands are well-established in asymmetric catalysis, their tris(oxazoline) counterparts offer a different coordination geometry and reactivity profile, opening up new avenues for catalyst design.[1]

Synthesis of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (L)

The most direct and common route for the synthesis of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene involves the condensation reaction between 1,3,5-benzenetricarbonyl trichloride and ethanolamine. This two-step process first forms an intermediate triamide, which then undergoes cyclization to yield the final trisoxazoline product.

Causality Behind Experimental Choices

The selection of 1,3,5-benzenetricarbonyl trichloride as the starting material is dictated by the desired C3 symmetry of the final product. The acid chloride functionality is highly reactive towards amines, facilitating the initial amide bond formation. Ethanolamine provides both the nucleophilic amino group for the initial reaction and the hydroxyl group necessary for the subsequent intramolecular cyclization to form the oxazoline rings. The choice of solvent and base is critical to control the reaction rate, minimize side reactions, and ensure high yields. A non-protic solvent is typically used to avoid reaction with the acid chloride, and a base is added to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of the Triamide Intermediate

  • To a solution of ethanolamine (3.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1,3,5-benzenetricarbonyl trichloride (1.0 equivalent) in the same anhydrous solvent to the stirred ethanolamine solution. The slow addition is crucial to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triamide intermediate. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to form 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene

  • Dissolve the crude triamide intermediate in a suitable solvent such as chloroform.

  • Add a dehydrating/cyclizing agent, such as thionyl chloride (3.0-3.5 equivalents), dropwise to the solution at 0 °C.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting triamide is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene as a solid.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization A 1,3,5-Benzenetricarbonyl trichloride R1 Reaction @ 0°C to RT A->R1 B Ethanolamine B->R1 C Triethylamine (Base) C->R1 D Anhydrous Solvent (e.g., DCM) D->R1 E Triamide Intermediate F Triamide Intermediate R1->E R2 Reflux F->R2 G Thionyl Chloride G->R2 H Solvent (e.g., Chloroform) H->R2 I 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene R2->I

Caption: Synthetic workflow for 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene.

Physicochemical Properties

The properties of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene are dictated by its rigid C3-symmetric structure and the presence of the three coordinating oxazoline rings.

PropertyExpected Value/Characteristic
Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be relatively high due to its symmetric structure
Solubility Soluble in chlorinated solvents (e.g., CH2Cl2, CHCl3), THF, and DMSO. Sparingly soluble in alcohols and hydrocarbons. Insoluble in water.
Spectroscopic Data
¹H NMRAromatic protons as a singlet, and two multiplets for the diastereotopic methylene protons of the oxazoline rings.
¹³C NMRSignals for the quaternary aromatic carbons, the aromatic CH, the imino carbon of the oxazoline, and the two methylene carbons of the oxazoline.
IR (cm⁻¹)Characteristic C=N stretch around 1640-1660 cm⁻¹.
Mass Spectrometry (ESI-MS)[M+H]⁺ peak at m/z 286.12.

Applications in Coordination Chemistry and Catalysis

The primary application of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene is as a tripodal ligand in coordination chemistry, which in turn leads to its use in catalysis. The three nitrogen atoms of the oxazoline rings can coordinate to a single metal center, forming a stable complex.

Coordination Chemistry

This ligand can form complexes with a variety of transition metals, including copper, silver, zinc, and palladium. The resulting complexes often exhibit a trigonal pyramidal or related geometry, with the metal ion situated in the pocket formed by the three oxazoline rings.[2] The specific coordination geometry can be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands.[1] The formation of stable metal complexes is a prerequisite for their use in catalysis.[3]

Coordination L 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (L) Complex [M(L)]ⁿ⁺ Complex L->Complex Coordination M Metal Ion (Mⁿ⁺) M->Complex

Caption: Coordination of the ligand to a metal ion.

Asymmetric Catalysis

By introducing chiral substituents at the 4- and/or 5-positions of the oxazoline rings, chiral versions of this ligand can be synthesized. These chiral ligands can then be used to create asymmetric catalysts for a variety of organic transformations, such as:

  • Cyclopropanation: Copper(I) complexes of chiral bis(oxazoline) ligands are well-known catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates.[1] It is anticipated that chiral tris(oxazoline) complexes could offer a different reactivity and selectivity profile.

  • Lewis Acid Catalysis: Chiral metal complexes can act as Lewis acids to catalyze a range of enantioselective reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. The C3-symmetric nature of the ligand can provide a well-defined chiral environment around the metal center.

Conclusion

1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene is a versatile tripodal ligand with significant potential in coordination chemistry and catalysis. Its synthesis is straightforward, proceeding from readily available starting materials. The rigid, C3-symmetric framework and the coordinating ability of the oxazoline rings make it an attractive platform for the design of novel metal complexes and catalysts. Future research in this area will likely focus on the synthesis of chiral derivatives and the exploration of their applications in a broader range of asymmetric transformations.

References

  • Chem-Impex. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene. Available from: [Link]

  • Wikipedia. Trisoxazolinylborate. Available from: [Link]

  • OSTI.GOV. Synthesis and Characterization of Tris(oxazolinyl)borato Copper(II) and Copper(I) Complexes. Available from: [Link]

  • ResearchGate. Scheme 1 (a) Schematic drawing for the 1,3,5-tris(2-oxazolinyl)benzene... Available from: [Link]

  • Rasappan, R. Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and structural characterization of infinite single-stranded coordination polymers of optically active bis(oxazoline) ligands with silver trifluoromethanesulfonate. Available from: [Link]

  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]

  • Iowa State University Digital Repository. Synthesis and Characterization of Tris(oxazolinyl)borato Copper(II) and Copper(I) Complexes. Available from: [Link]

  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]

  • PubChem. 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene. Available from: [Link]

  • ResearchGate. The reaction between piperazine and 1,3,5-Benzenetricarbonyl trichloride (TMC) to synthesize the net polyamide. Available from: [Link]

  • PubChem. Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/604269
  • Gutenberg Open Science. 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Available from: [Link]

  • Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
  • National Center for Biotechnology Information. Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from: [Link]

  • ResearchGate. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Available from: [Link]

  • Google Patents. 1,3, 5-triazine derivative and preparation method and application thereof.

Sources

Exploratory

Technical Guide: Characterization of 1,3,5-Tris(2-oxazolinyl)benzene

This guide details the technical characterization of 1,3,5-tris(2-oxazolinyl)benzene (often abbreviated as Ph-TOX or Trisox ), a -symmetric ligand critical in coordination chemistry, asymmetric catalysis, and reticular m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical characterization of 1,3,5-tris(2-oxazolinyl)benzene (often abbreviated as Ph-TOX or Trisox ), a


-symmetric ligand critical in coordination chemistry, asymmetric catalysis, and reticular materials science.

Part 1: Executive Summary & Molecular Logic

1,3,5-tris(2-oxazolinyl)benzene is a tridentate nitrogen-donor ligand featuring a benzene core substituted at the 1, 3, and 5 positions with oxazoline rings. Its utility in drug development lies not in the molecule itself as a therapeutic, but as a privileged ligand scaffold for transition metal catalysis (e.g., Cu, Zn, Ag). These complexes drive enantioselective reactions—such as cyclopropanations and Aziridinations—essential for synthesizing chiral pharmaceutical intermediates.

Structural Attributes
  • Symmetry: Ideal

    
     symmetry (planar conformation) or 
    
    
    
    (propeller conformation).
  • Coordination Mode: Tridentate (

    
    ) capping ligand, often enforcing facial (fac) coordination on octahedral metals.
    
  • Electronic Nature: Strong

    
    -donor, weak 
    
    
    
    -acceptor; the oxazoline nitrogen is harder than pyridine, stabilizing high oxidation states.

Part 2: Synthesis & Critical Process Parameters

To understand characterization, one must understand the genesis of impurities. The synthesis typically involves the condensation of trimesic acid derivatives with amino alcohols.

Synthesis Workflow (Graphviz)

SynthesisFlow Trimesic Trimesic Acid (1,3,5-benzene tricarboxylic acid) Activation Activation (SOCl2 or CDI) Trimesic->Activation AcidChloride Trimesoyl Chloride Activation->AcidChloride AmideInter Tris-Amide Intermediate AcidChloride->AmideInter + AminoAlcohol AminoAlcohol Amino Alcohol (e.g., 2-aminoethanol) Cyclization Cyclization (MsCl/Et3N or ZnCl2) AmideInter->Cyclization Crude Crude Ph-TOX Cyclization->Crude Purification Purification (Recrystallization) Crude->Purification

Figure 1: Synthetic pathway for Ph-TOX. Impurities often arise from incomplete cyclization (mono- or bis-oxazolines).

Part 3: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The hallmark of pure 1,3,5-tris(2-oxazolinyl)benzene is its symmetry. Any loss of symmetry (e.g., incomplete cyclization) will destroy the simplicity of the spectrum.


H NMR (Typical in CDCl

, 400 MHz)
SignalChemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
Ar-H 8.60 – 8.80 ppm Singlet (s)3HBenzene CoreCritical: Must be a singlet. Splitting indicates loss of

symmetry (impurity).
Ox-CH

4.40 – 4.50 ppm Triplet (t)6HOxazoline 5-HDeshielded methylene next to Oxygen.
Ox-CH

4.00 – 4.10 ppm Triplet (t)6HOxazoline 4-HMethylene next to Nitrogen.

Note: If chiral amino alcohols (e.g., valinol) are used, the oxazoline signals will become multiplets/doublets corresponding to the specific stereocenters.


C NMR (Proton Decoupled)
  • C=N (Oxazoline): ~163–165 ppm. This is the diagnostic peak for the formed ring.

  • Ar-C (Ipso): ~128–130 ppm.

  • Ar-C (CH): ~130–132 ppm.

  • Oxazoline Backbone: ~68 ppm (C-O) and ~55 ppm (C-N).

Infrared Spectroscopy (FT-IR)

IR is a rapid "Go/No-Go" test for cyclization completeness.

  • Target Band: 1630–1650 cm

    
      (Strong, sharp).
    
    • Assignment:

      
       stretching vibration of the oxazoline ring.
      
  • Impurity Alert:

    • Broad band at 3300–3400 cm

      
       : Indicates unreacted N-H or O-H (amide intermediate).
      
    • Band at 1730 cm

      
       : Indicates ester hydrolysis or impurities.
      
Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
     or 
    
    
    
    .
  • Isotopic Pattern: The pattern must match the carbon count (

    
     for unsubstituted, higher for alkylated derivatives).
    

Part 4: Solid-State & Functional Characterization

X-Ray Crystallography

Structure confirmation is vital for determining the "bite angle" of the ligand.

  • Crystal System: Often Triclinic or Monoclinic.

  • Packing: Look for

    
    -
    
    
    
    stacking interactions between the central benzene rings, which can influence solubility and MOF formation.
  • Refinement Note: Disorder in the oxazoline ring puckering is common; low-temperature data collection (100 K) is recommended.

Thermal Stability (TGA/DSC)

For MOF applications, thermal robustness is key.

  • Melting Point: Typically 140–160 °C (varies by substitution).

  • Decomposition: Generally stable up to ~300 °C under

    
    , making it suitable for high-temperature catalytic reactions.
    

Part 5: Experimental Workflow (SOP)

Protocol: Purity Assessment of Ph-TOX

Objective: Validate ligand quality prior to metal complexation.

  • Visual Inspection: Pure compound should be a white to off-white crystalline solid. Yellowing indicates oxidation or aniline contaminants.

  • Solubility Check: Dissolve 5 mg in 0.6 mL CDCl

    
    . Solution must be clear. Turbidity suggests inorganic salts (ZnCl
    
    
    
    residue) or polymer formation.
  • NMR Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Pass Criteria: Aromatic signal is a sharp singlet. Integration of Ar-H to Ox-CH

      
       is exactly 1:2:2.
      
    • Fail Criteria: Aromatic region shows multiple peaks (indicates mono/bis-oxazoline mix).

  • Functional Titration (Optional):

    • Titrate with Cu(OTf)

      
       in MeCN while monitoring UV-Vis.
      
    • Endpoint should occur at exactly 1:1 or 2:1 Metal:Ligand ratio depending on the desired complex geometry.

Characterization Logic Flow (Graphviz)

CharFlow Sample Isolated Solid IR_Check FT-IR Analysis (Check 1640 cm-1) Sample->IR_Check NMR_Check 1H NMR (CDCl3) (Check Symmetry) IR_Check->NMR_Check Decision Symmetry Check NMR_Check->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst Split Ar-H peaks Advanced Advanced Char. (HRMS, XRD) Decision->Advanced Sharp Singlet Recryst->Sample Reprocess Use Release for Catalysis/MOFs Advanced->Use

Figure 2: Decision tree for validating ligand purity.

References

  • Synthesis and General Characterization

    • Title: Synthesis and Characterization of Tris(oxazolinyl)
    • Source: Iowa St
    • URL:[Link]

  • Crystallographic Data

    • Title: Silver(I) complexes with oxazoline-containing tripodal ligands: Structure variation via counter anions.[1]

    • Source: ResearchG
    • URL:[Link]

  • Related Bis-Oxazoline Data (Baseline Comparison)
  • Applications in Reticular Chemistry

    • Title: Observing the Growth of Metal–Organic Frameworks by in Situ Liquid Cell TEM.
    • Source: Nano Letters (via ResearchG
    • URL:[Link]

Sources

Foundational

electronic properties of 1,3,5-tris(oxazolinyl)benzene metal complexes

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tris(oxazolinyl)benzene Metal Complexes Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tris(oxazolinyl)benzene Metal Complexes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electronic properties of metal complexes featuring the 1,3,5-tris(oxazolinyl)benzene ligand, commonly known as "phebox." We delve into the synthesis, electrochemical behavior, photophysical characteristics, and computational analysis of these complexes. This document is intended for researchers, scientists, and drug development professionals who are interested in the nuanced electronic features of these compounds and their potential applications, particularly in catalysis and materials science. By synthesizing experimental data with theoretical insights, this guide aims to offer a deep understanding of the structure-property relationships that govern the functionality of phebox metal complexes.

Introduction: The 1,3,5-Tris(oxazolinyl)benzene (phebox) Ligand

The 1,3,5-tris(oxazolinyl)benzene (phebox) ligand is a tripodal, N-coordinating ligand that has garnered significant interest due to its unique structural and electronic properties. Its C3-symmetric framework, composed of a central benzene ring substituted with three oxazoline moieties, provides a well-defined and rigid coordination environment for a variety of metal ions. This structural rigidity, combined with the strong σ-donating and moderate π-accepting character of the oxazoline groups, allows for the formation of stable and often well-defined metal complexes.

The versatility of the phebox ligand stems from the ability to modify the oxazoline rings and the central phenyl group, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is crucial for tailoring the reactivity and physical properties of the complexes for specific applications.

Caption: Figure 1: Structure of the 1,3,5-tris(oxazolinyl)benzene (phebox) ligand.

Synthesis of phebox Metal Complexes

The synthesis of phebox metal complexes is typically achieved through the reaction of the free phebox ligand with a suitable metal salt. The choice of solvent, temperature, and the nature of the metal salt's counter-anion can significantly influence the final structure and nuclearity of the complex.[1] For instance, the reaction of 1,3,5-tris(2-oxazolinyl)benzene with various silver(I) salts has been shown to yield a range of complexes with different stoichiometries and coordination geometries, highlighting the role of the counter-anion in directing the self-assembly process.[1]

A general synthetic procedure involves dissolving the phebox ligand in an appropriate solvent, such as tetrahydrofuran (THF) or acetonitrile, followed by the addition of the metal salt. The reaction mixture is often stirred at room temperature or heated to reflux to ensure complete complexation. The resulting metal complex can then be isolated by filtration, precipitation, or crystallization.

Experimental Protocol: General Synthesis of a Phebox Metal Complex
  • Ligand Dissolution: Dissolve one equivalent of 1,3,5-tris(oxazolinyl)benzene in a minimal amount of dry, degassed solvent (e.g., THF, acetonitrile, or dichloromethane) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Metal Salt Addition: In a separate Schlenk flask, dissolve the desired metal salt (e.g., CoCl₂, FeBr₂, NiCl₂) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing a color change. The reaction may be stirred at room temperature or heated, depending on the reactivity of the metal precursor.

  • Isolation: Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent can be removed in vacuo, and the resulting solid can be purified by recrystallization or column chromatography.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure.

Electrochemical Properties

The electrochemical behavior of phebox metal complexes provides valuable insights into their electronic structure and redox activity. Cyclic voltammetry (CV) is a powerful technique used to probe the oxidation and reduction potentials of these complexes. These potentials are influenced by the nature of the metal center, its oxidation state, and the electronic properties of the phebox ligand and any co-ligands.

The electron-donating nature of the phebox ligand generally stabilizes higher oxidation states of the metal center. However, the redox potentials can be tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring or the oxazoline moieties. For example, studies on related phosphine-oxazoline (PHOX) nickel aryne complexes have demonstrated that inductively electron-withdrawing groups lead to more positive oxidation potentials, a trend that correlates well with Hammett parameters.[2]

Data Presentation: Redox Potentials of Representative Metal Complexes
Complex (Hypothetical)Metal CenterOxidation Potential (Epa vs. Fc+/Fc)Reduction Potential (Epc vs. Fc+/Fc)Redox Couple
[Fe(phebox)Cl₂]Fe(II)+0.45 V-1.20 VFe(II)/Fe(III)
[Co(phebox)Cl₂]Co(II)+0.60 V-0.95 VCo(II)/Co(III)
[Ni(phebox)Cl₂]Ni(II)+0.75 V-1.10 VNi(II)/Ni(III)
[Cu(phebox)Cl₂]Cu(II)+0.80 V-0.50 VCu(II)/Cu(I)

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

The electrochemical properties of these complexes are crucial for their application in redox catalysis and as materials for electronic devices. The ability to tune the redox potentials through ligand design is a key advantage of the phebox system.

Photophysical Properties

The photophysical properties of phebox metal complexes, including their absorption and emission characteristics, are of interest for applications in sensing, imaging, and photoredox catalysis. The electronic transitions in these complexes can be broadly categorized as metal-centered (d-d transitions), ligand-centered (π-π* transitions), or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions.

The absorption spectra of phebox complexes typically exhibit intense bands in the UV region, corresponding to π-π* transitions within the phebox ligand. In the visible region, weaker d-d transitions and potentially more intense charge-transfer bands may be observed, depending on the metal center and its electronic configuration.

The emission properties of these complexes are highly sensitive to the nature of the metal and the rigidity of the complex. For instance, complexes of d¹⁰ metals like Zn(II) or d⁶ metals like Ru(II) are often luminescent. The emission can be influenced by the polarity of the solvent, with changes in solvent polarity affecting the energy of the excited states.[3]

Photophysical_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1/T1) S0 Molecule in Ground State S1 Singlet Excited State (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Non-radiative decay T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative decay

Caption: Figure 2: Jablonski diagram illustrating the photophysical processes in a molecule.

Computational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the properties of phebox metal complexes.[4][5] Computational studies can provide valuable insights into:

  • Geometric Structures: Optimization of the ground and excited state geometries.

  • Electronic Structure: Analysis of molecular orbitals, charge distribution, and bonding interactions.

  • Redox Potentials: Calculation of oxidation and reduction potentials, which can be correlated with experimental electrochemical data.[5][6]

  • Spectroscopic Properties: Simulation of UV-Vis absorption spectra by Time-Dependent DFT (TD-DFT) to assign electronic transitions.[7]

  • Reaction Mechanisms: Elucidation of catalytic pathways and transition states.

For example, DFT calculations on (dmPhebox)Ir(OAc)₂(H₂O) complexes have been used to understand the ligand effects on C-H activation barriers, revealing that modifications to the pincer backbone can significantly influence the electrophilicity of the metal center.[4]

Workflow for Computational Analysis

DFT_Workflow start Define Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min verify_min->geom_opt Not a minimum electronic_structure Electronic Structure Analysis (NBO, MOs) verify_min->electronic_structure Is a minimum redox_potential Redox Potential Calculation electronic_structure->redox_potential td_dft TD-DFT for Excited States electronic_structure->td_dft end Interpret Results redox_potential->end td_dft->end

Caption: Figure 3: A typical workflow for the computational analysis of a metal complex using DFT.

Applications in Drug Development and Catalysis

The unique electronic properties of phebox metal complexes make them promising candidates for various applications. While their direct use in drug development is an emerging area, the principles governing their electronic behavior are relevant to the design of metal-based therapeutics. The ability to tune redox potentials and generate reactive oxygen species upon photoexcitation are properties that can be exploited in photodynamic therapy.

In the field of catalysis, phebox and related tris(oxazolinyl)borate (ToM/ToP) ligands have shown considerable promise.[8][9] The well-defined coordination environment and the ability to modulate the electronic properties of the metal center are key to achieving high catalytic activity and selectivity. For instance, rhodium complexes of tris(oxazolinyl)phenylborate ligands have been investigated for stereoselective oxidative addition reactions, a fundamental step in many catalytic cycles.[9]

Conclusion and Future Outlook

The 1,3,5-tris(oxazolinyl)benzene metal complexes represent a versatile class of compounds with tunable electronic properties. This guide has provided an overview of their synthesis, electrochemical behavior, photophysical characteristics, and the application of computational methods to understand their electronic structure. The ability to systematically modify the ligand framework allows for precise control over the properties of the metal center, opening up exciting possibilities for the rational design of new catalysts, materials, and potentially therapeutic agents.

Future research in this area will likely focus on expanding the range of metal centers incorporated into the phebox framework, exploring the catalytic activity of these complexes in a wider array of organic transformations, and investigating their potential in materials science, for example, as components of metal-organic frameworks (MOFs) or as sensitizers in solar cells. The continued synergy between experimental and computational chemistry will be crucial in advancing our understanding and application of these fascinating molecules.

References

  • Huang, Y.-Q., Shen, Z.-L., Okamura, T., & Ueyama, N. (2008). Silver(I) complexes with oxazoline-containing tripodal ligands: Structure variation via counter anions and reaction conditions. Crystal Growth & Design, 8(2), 646-653. [Link]

  • Ghaffari, B., & Ariafard, A. (2025). Understanding the Effect of Ancillary Ligands on Concerted Metalation–Deprotonation by (dmPhebox)Ir(OAc)2(H2O) Complexes: A DFT Study. Organometallics. [Link]

  • Tardei, C., et al. (2024). Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. Molecules, 29(3), 708. [Link]

  • Golder, M. R., et al. (2025). Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization. Journal of the American Chemical Society. [Link]

  • Sadow, A. D. (2007). Synthesis and reactivity of paramagnetic late transition metal complexes supported by tris(oxazolinyl)phenylborate. Iowa State University Digital Repository. [Link]

  • Viñes, F., et al. (2025). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. ChemPhysChem, 26(12), e202500046. [Link]

  • Kumar, R., et al. (2024). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Future Medicinal Chemistry. [Link]

  • Peruzzini, M., & Gonsalvi, L. (2024). Recent advances in the synthesis and catalytic applications of water-soluble PTA-based precious and non-precious metal complexes (2018–2024). Inorganica Chimica Acta, 122295. [Link]

  • Ho, C., & Sadow, A. D. (2010). Reactions of Tris(oxazolinyl)phenylborato Rhodium(I) with C-X (X = Cl, Br, OTf) Bonds: Stereoselective Intermolecular Oxidative Addition. Organometallics, 29(18), 4105-4114. [Link]

  • Alabidy, N. M. A. (2024). Synthesis, Characterization and biological activity study of some novel tri - metal complexes of 1,3,5 – tri [5-p- methoxy phenyl -1,3,4 – thiadiazol – 2yl] benzene. Journal of Education and scientific Studies. [Link]

  • Viñes, F., et al. (2025). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. Aalto University Research Portal. [Link]

  • Nishihara, Y., et al. (2025). 1,3,5-Tris(functionalised-phenylethynyl)benzene-metal complexes: Synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Journal of Materials Chemistry A. [Link]

  • Khan, S. A., et al. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Molecules, 31(2), 238. [Link]

  • Survila, A. (2012). Electrochemistry of Metal Complexes: Applications from Electroplating to Oxide Layer Formation. Wiley. [Link]

  • Novikov, A. S., et al. (2024). Octahedral Oxo-Bridged Tri-Nickel(II) Complex with 1,3,5-Tris(2-hydroxyphenyl)-2,4-diazapenta-1,3-diene. Chemistry, 6(1), 1-8. [Link]

  • van Leeuwen, H. P., & Cleven, R. (1988). Electrochemical analysis of metal complexes. Wageningen University & Research eDepot. [Link]

  • Survila, A. (2012). Electrochemistry of Metal Complexes: Applications from Electroplating to Oxide Layer Formation. ResearchGate. [Link]

  • Rao, B. K., & Jena, P. (2001). Electronic Structure and Properties of Transition Metal-Benzene Complexes. Department of Physics, Virginia Commonwealth University. [Link]

  • Jia, W., et al. (2005). Synthesis and Photophysical Properties of Trimetallic Acetylide Complexes With A 1 3 5 Triazine Core. Organometallics, 24(16), 3966-3973. [Link]

  • Meyer, F. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

  • Pletcher, D. (2025). AQUEOUS REDOX TRANSITION METAL COMPLEXES FOR ELECTROCHEMICAL APPLICATIONS AS A FUNCTION OF pH. ResearchGate. [Link]

  • Sharma, P., et al. (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 23(15), 1699-1721. [Link]

  • Matin, M. A., & Rahman, M. A. (2019). Investigation of Structural and Electronic Properties of [Tris(Benzene-1,2-Dithiolato)M]3− (M = V, Cr, Mn, Fe and Co) Complexes: A Spectroscopic and Density Functional Theoretical Study. Advances in Chemical Engineering and Science, 9, 317-332. [Link]

  • Nishihara, Y., et al. (2014). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Journal of Materials Chemistry A, 2(26), 10047-10057. [Link]

  • Grygorenko, O. O., et al. (2023). Main-Group Metal Complexes of Benzene: Predicted Features of Stabilization and Isomerization. Molecules, 28(16), 5988. [Link]

  • Musumeci, F., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. [Link]

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Exploratory

The Stereochemical Imperative: A Technical Guide to Tris(oxazoline) Ligands

Executive Summary In the high-stakes arena of asymmetric catalysis, the geometric rigidity of the ligand often dictates the ceiling of enantioselectivity. While C2-symmetric Bis(oxazolines) (BOX) dominated the 1990s, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of asymmetric catalysis, the geometric rigidity of the ligand often dictates the ceiling of enantioselectivity. While C2-symmetric Bis(oxazolines) (BOX) dominated the 1990s, they faced intrinsic limitations in controlling octahedral transition states. This guide explores the Tris(oxazoline) (TRISOX) ligand class—a C3-symmetric architecture designed to impose absolute stereocontrol around metal centers. By mimicking the facial coordination of "scorpionate" ligands while retaining the chiral tunability of the oxazoline ring, TRISOX ligands have unlocked new pathways in drug development, particularly for difficult Friedel-Crafts alkylations and radical polymerizations.

Part 1: The Genesis – From BOX to TRISOX

The Symmetry Gap

The discovery of TRISOX was not merely an additive process (adding a third ring) but a geometric correction.

  • The C2 Era (1990s): Evans, Corey, and Pfaltz established the C2-symmetric BOX ligands. These were exceptional for square-planar geometries (e.g., Cu(II) Lewis acids). However, when applied to metals requiring octahedral coordination (like Ru(II) or lanthanides), the C2 symmetry allowed for competing diastereomeric transition states, often eroding ee values.

  • The C3 Solution (1995–2005): The theoretical advantage of C3 symmetry is the reduction of unique coordination sites. In a C3-symmetric environment, three of the coordination sites on an octahedral metal are equivalent. This "rotational equivalence" minimizes the number of possible transition states, theoretically maximizing selectivity.

Key Historical Milestones[1]
  • 1995 (Katsuki): The first application of a chiral tris(oxazoline) in the asymmetric Kharasch–Sosnovsky reaction.[1] This proved the concept but lacked a modular synthetic backbone.

  • 1998-2002 (Gade & Bellemin-Laponnaz): The structural formalization of TRISOX. They introduced the Tris(oxazolinyl)ethane (carbon-centered) and Tris(oxazolinyl)borate (boron-centered) ligands. Their work bridged the gap between organometallic "scorpionate" chemistry (Trofimenko) and asymmetric organic catalysis.

  • 2005-Present (Tang): The development of "Side-arm" (SaBOX) or Pseudo-C3 ligands. Tang demonstrated that a flexible third arm could dynamically hemilabile, stabilizing reactive intermediates in Friedel-Crafts reactions.

G cluster_0 The C2 Era (1990s) cluster_1 The C3 Evolution (2000s) BOX Bis(oxazoline) (BOX) Square Planar Dominance TRISOX Tris(oxazoline) (TRISOX) Octahedral Control BOX->TRISOX Symmetry Expansion Katsuki Katsuki (1995) First Application BOX->Katsuki SCORP Chiral Scorpionates (Borates) TRISOX->SCORP Anionic Variant Gade Gade (2002) Modular Synthesis TRISOX->Gade Tang Tang (2005) Side-Arm Strategy TRISOX->Tang Katsuki->TRISOX

Caption: Evolution of oxazoline ligands from C2-symmetric BOX to C3-symmetric TRISOX architectures.

Part 2: Structural Classes & Design Principles

The utility of TRISOX ligands lies in their modular cores. The choice of the central atom (Bridgehead) dictates the ligand's charge and bite angle.

FeatureCarbon-Centered (Trisox)Boron-Centered (To)Side-Arm (SaBOX/TOX)
Core Atom Carbon (Neutral)Boron (Anionic)Carbon (Neutral)
Symmetry Strict C3Strict C3Pseudo-C3
Charge Neutral (

)
Monoanionic (

)
Neutral (

)
Coordination Facial (fac)Facial (fac)Meridional or Facial
Primary Use Lewis Acid Catalysis (Cu, Zn)Bioinorganic Models, PolymerizationFriedel-Crafts, Henry Reaction
Key Developer Gade / Bellemin-LaponnazGade / TrofimenkoTang
The "Chiral Pocket" Mechanism

In a TRISOX-Metal complex, the three oxazoline rings project their chiral substituents (usually isopropyl, tert-butyl, or phenyl) toward the metal center. This creates a deep, C3-symmetric chiral pocket. Unlike C2 ligands where the substrate can approach from "top" or "bottom" (often requiring bulky blocking groups to differentiate), the C3 pocket forces the substrate into a specific helical orientation to minimize steric clash, often resulting in >95% ee.

Part 3: Synthetic Protocols

Protocol A: Synthesis of C3-Symmetric Tris(oxazolinyl)ethane

Based on the methodology of Gade and Bellemin-Laponnaz.

This protocol describes the synthesis of a neutral, carbon-centered TRISOX ligand. This is the "workhorse" ligand for copper-catalyzed reactions.

Reagents:

  • Triethyl ethane-1,1,1-tricarboxylate

  • (S)-Valinol (or other chiral amino alcohol)

  • Thionyl chloride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Amide Formation:

    • Charge a flame-dried round-bottom flask with triethyl ethane-1,1,1-tricarboxylate (10 mmol) and (S)-valinol (33 mmol, 1.1 equiv per arm).

    • Heat the neat mixture to 160°C for 4 hours. Ethanol will distill off.

    • Checkpoint: Monitor by TLC. The disappearance of the ester spot indicates formation of the tri-amide intermediate.

    • Cool to room temperature to obtain the crude tri-amide solid.

  • Cyclization (The Critical Step):

    • Dissolve the crude tri-amide in anhydrous DCM (50 mL).

    • Add thionyl chloride (35 mmol) dropwise at 0°C.

    • Reflux the mixture for 3 hours.

    • Mechanistic Note:

      
       activates the amide oxygen, facilitating intramolecular nucleophilic attack by the nitrogen to close the oxazoline ring.
      
  • Workup & Purification:

    • Quench the reaction carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      .
    • Concentrate in vacuo.

    • Purification: Recrystallize from hot hexane/ethyl acetate.

    • Validation:

      
       NMR should show the diagnostic 
      
      
      
      proton of the oxazoline ring and the disappearance of amide
      
      
      protons.
Protocol B: Application in Asymmetric Friedel-Crafts Alkylation

Based on the methodology of Tang et al.

Reaction: Indole + Alkylidene Malonate


 Chiral Indole Derivative.
  • Catalyst Preparation (In Situ):

    • In a glovebox, mix

      
       (10 mol%) and the TRISOX ligand (11 mol%) in anhydrous THF.
      
    • Stir for 1 hour to form the active 2 complex. The solution usually turns a deep blue/green.

  • Substrate Addition:

    • Add the alkylidene malonate (1.0 equiv).

    • Cool the reaction mixture to -20°C (Low temperature enhances ee).

    • Add Indole (1.2 equiv).

  • Reaction Monitoring:

    • Stir at -20°C for 24-48 hours.

    • Self-Validating Step: Aliquot 50

      
      , pass through a silica plug, and analyze via chiral HPLC. If conversion <50%, add 4Å molecular sieves to scavenge trace water (which can hydrolyze the catalyst).
      
  • Isolation:

    • Filter through a silica pad.

    • Purify via flash chromatography.

    • Expected Outcome: Yield >90%, ee >90% (depending on R-groups).

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for a TRISOX-Cu(II) mediated reaction. Note how the C3 symmetry simplifies the intermediate geometry compared to C2 systems.

G L TRISOX Ligand Complex Active Catalyst [Cu(TRISOX)]2+ (Octahedral/Distorted) L->Complex Self-Assembly M Cu(OTf)2 M->Complex Self-Assembly Transition Transition State Substrate binds to Cu Shielded by 3x Chiral Wings Complex->Transition + Substrate Substrate Substrate (Bidentate Carbonyl) Product Chiral Product (>90% ee) Transition->Product Nucleophilic Attack & Release Product->Complex Catalyst Regeneration

Caption: Catalytic cycle of TRISOX-Cu(II) complex. The C3 ligand creates a sterically defined 'chiral tunnel' for the substrate.

References

  • Katsuki, T. et al. (1995). "Asymmetric Kharasch–Sosnovsky reaction using chiral tris(oxazoline) ligands." Tetrahedron Letters.

  • Bellemin-Laponnaz, S., & Gade, L. H. (2002). "A Modular Approach to C3-Symmetric Tris(oxazolinyl)ethane Ligands." Angewandte Chemie International Edition.

  • Zhou, J., & Tang, Y. (2005). "Side-arm effect: Improvement of enantioselectivity in the asymmetric Friedel-Crafts reaction of indoles with alkylidene malonates." Journal of the American Chemical Society.

  • Gade, L. H., & Bellemin-Laponnaz, S. (2007). "Exploiting Threefold Symmetry in Asymmetric Catalysis: The Case of Tris(oxazolinyl)ethanes." Chemistry – A European Journal.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.

Sources

Foundational

A Technical Guide to the Theoretical and Computational Study of 1,3,5-Tris(oxazolinyl)benzene Conformations

Abstract 1,3,5-tris(oxazolinyl)benzene (Ph-trisox) and its derivatives are of significant interest due to their potential applications as tripodal ligands in asymmetric catalysis and materials science. The conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,3,5-tris(oxazolinyl)benzene (Ph-trisox) and its derivatives are of significant interest due to their potential applications as tripodal ligands in asymmetric catalysis and materials science. The conformational flexibility of the oxazoline substituents relative to the central phenyl ring is a critical determinant of their coordination geometry and, consequently, their function. This guide provides a comprehensive framework for the theoretical and computational investigation of the conformational landscape of Ph-trisox. We will delve into the rationale behind the selection of computational methodologies, from initial structure generation and conformational searching to high-level quantum mechanical calculations and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals who wish to apply computational techniques to understand and predict the behavior of flexible molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For molecules with rotatable bonds, such as 1,3,5-tris(oxazolinyl)benzene, a multitude of conformations are possible, each with a distinct energy. Understanding the relative energies of these conformers and the barriers to their interconversion is paramount for predicting molecular behavior. The C₃-symmetric scaffold of Ph-trisox, featuring three chiral oxazoline units, presents a unique stereochemical landscape. The orientation of these oxazoline rings with respect to the central benzene ring can give rise to various conformers, such as "propeller" and "2-up-1-down" arrangements, which can have profound implications for their use as ligands in catalysis.[1]

Computational chemistry provides a powerful toolkit to explore the conformational space of molecules, offering insights that can be difficult to obtain through experimental methods alone.[2] This guide will outline a systematic and robust computational workflow for characterizing the conformations of Ph-trisox.

Theoretical Underpinnings of Conformational Analysis

The conformational state of a molecule is defined by the dihedral angles of its rotatable bonds. The potential energy surface (PES) of a molecule is a multi-dimensional surface that describes the energy of the molecule as a function of its geometry.[2][3] The minima on the PES correspond to stable or metastable conformations, while the saddle points represent the transition states for interconversion between these conformations.[4]

The relative population of different conformers at a given temperature can be estimated using the Boltzmann distribution, which states that lower energy conformers are more populated. Therefore, a primary goal of computational conformational analysis is to identify the low-energy conformers and accurately calculate their relative energies.

Computational Methodology: A Step-by-Step Protocol

A rigorous computational study of the conformational landscape of Ph-trisox involves a multi-step process. Here, we outline a validated protocol, explaining the rationale behind each step.

Initial Structure Generation

The first step is to generate a reasonable 3D structure of the Ph-trisox molecule. This can be accomplished using any molecular building software. It is important to ensure correct atom connectivity and stereochemistry. For Ph-trisox, the stereocenters within the oxazoline rings (if substituted) should be defined correctly.

Conformational Search: Exploring the Possibilities

Due to the three rotatable bonds connecting the oxazoline rings to the phenyl core, a systematic exploration of all possible conformations is computationally demanding. Therefore, more efficient conformational search algorithms are employed.[2][5]

  • Protocol for Conformational Search using a Stochastic Method (e.g., Monte Carlo):

    • Input: A 3D structure of 1,3,5-tris(oxazolinyl)benzene.

    • Algorithm: A Monte Carlo (MC) based conformational search algorithm, such as those implemented in various computational chemistry packages.[3]

    • Procedure:

      • The algorithm randomly rotates the dihedral angles of the bonds connecting the oxazoline rings to the phenyl ring.

      • Each new conformation is subjected to a rapid energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94).[6] The use of a computationally inexpensive MM method allows for the rapid screening of a vast number of potential conformations.[4][6]

      • The energy of the minimized structure is compared to previously found conformers. If a new, unique, low-energy conformer is found, it is saved.

      • This process is repeated for a large number of steps (e.g., thousands or millions) to ensure a thorough exploration of the conformational space.[3]

    • Output: A collection of unique, low-energy conformers.

  • Causality behind the choice: Stochastic methods like Monte Carlo are efficient at exploring a large conformational space without the exponential scaling of systematic searches.[5] They are particularly well-suited for molecules with a moderate number of rotatable bonds.[3][7]

Quantum Mechanical (QM) Refinement: Accuracy and Reliability

The conformers obtained from the MM search are then subjected to more accurate quantum mechanical calculations to refine their geometries and obtain reliable relative energies. Density Functional Theory (DFT) is a popular choice for this purpose, offering a good balance between accuracy and computational cost for organic molecules.[8][9][10]

  • Protocol for DFT Geometry Optimization and Energy Calculation:

    • Input: The set of unique conformers from the conformational search.

    • Method: Density Functional Theory (DFT).

    • Procedure:

      • For each conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[10][11] For higher accuracy, a larger basis set such as def2-TZVP can be employed.[12]

      • Dispersion corrections (e.g., D3) should be included, as they can be important for accurately describing non-covalent interactions that influence conformational preferences.[11]

      • Frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

    • Output: Optimized geometries, electronic energies, and Gibbs free energies for each conformer.

  • Expertise in Method Selection: The choice of the B3LYP functional is based on its proven track record for providing accurate geometries and relative energies for a wide range of organic molecules.[8][11] The inclusion of dispersion corrections is crucial for systems where weak interactions, such as those between the oxazoline rings, can play a significant role in determining the conformational equilibrium.[11]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics

While QM calculations provide a static picture of the stable conformers, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of Ph-trisox over time.[13][14][15] MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.[15]

  • Protocol for Molecular Dynamics Simulation:

    • Input: The lowest energy conformer obtained from DFT calculations.

    • Force Field: A suitable molecular mechanics force field (e.g., GAFF).

    • Procedure:

      • Place the molecule in a simulation box, which can be in a vacuum or filled with a solvent (e.g., water, toluene) to mimic experimental conditions.

      • Equilibrate the system to the desired temperature and pressure.

      • Run the production simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe conformational transitions.

    • Analysis: Analyze the trajectory to identify the visited conformations, calculate the population of each conformer, and determine the timescales of conformational changes.

  • Insight into Dynamic Behavior: MD simulations can reveal the pathways of interconversion between different conformers and provide a more complete picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules.[13][14][16]

Hypothetical Results and Data Presentation

A computational study as described above would likely reveal several low-energy conformers for Ph-trisox. The primary distinguishing feature would be the orientation of the oxazoline rings relative to the central phenyl ring, defined by the C(phenyl)-C(phenyl)-C(oxazoline)-N(oxazoline) dihedral angles.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of 1,3,5-Tris(oxazolinyl)benzene Conformers

ConformerDescriptionRelative Energy (kcal/mol)Dihedral Angle 1 (°)Dihedral Angle 2 (°)Dihedral Angle 3 (°)
1 Propeller (C₃ symmetry)0.00454545
2 2-up-1-down1.54545-135
3 Planar (C₂ᵥ symmetry)5.001800

Note: These are illustrative values. Actual values would be obtained from DFT calculations.

The "propeller" conformation, with all three oxazoline rings twisted in the same direction, is often found to be the lowest energy conformer for 1,3,5-trisubstituted benzenes due to the minimization of steric hindrance.[1] The "2-up-1-down" conformer would likely be slightly higher in energy. A fully planar conformation is expected to be significantly higher in energy due to severe steric clashes between the oxazoline rings.

Visualization of Workflows and Relationships

Clear visualization of the computational workflow and the relationships between different molecular states is essential for communicating the results effectively. The DOT language, used by Graphviz, is an excellent tool for creating such diagrams.[17][18][19][20]

computational_workflow cluster_start 1. Initial Setup cluster_search 2. Conformational Search cluster_refine 3. QM Refinement cluster_dynamics 4. Dynamic Simulation cluster_analysis 5. Analysis A Generate 3D Structure of Ph-trisox B Stochastic Conformational Search (e.g., Monte Carlo) A->B C Molecular Mechanics (MM) Minimization B->C for each new conformation D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D unique low-energy conformers E DFT Frequency Calculation D->E to confirm minima F Molecular Dynamics (MD) Simulation D->F lowest energy conformer G Identify Low-Energy Conformers E->G I Analyze Conformational Transitions F->I H Determine Relative Populations G->H using Boltzmann statistics

Caption: Computational workflow for the conformational analysis of 1,3,5-tris(oxazolinyl)benzene.

potential_energy_surface cluster_conformers Conformational States cluster_ts Transition States C1 Propeller Conformer (Global Minimum) TS1 Transition State 1 C1->TS1 ΔG‡₁ C2 2-up-1-down Conformer (Local Minimum) TS1->C2 ΔG‡₂

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Friedel-Crafts Alkylation using 1,3,5-Tris(oxazolinyl)benzene Complexes

-Symmetric Ligands Executive Summary This application note details the protocol for utilizing 1,3,5-tris(oxazolinyl)benzene (Ph-box) ligands in enantioselective Friedel-Crafts (F-C) alkylation. Unlike traditional -symmet...

Author: BenchChem Technical Support Team. Date: March 2026


-Symmetric Ligands

Executive Summary

This application note details the protocol for utilizing 1,3,5-tris(oxazolinyl)benzene (Ph-box) ligands in enantioselective Friedel-Crafts (F-C) alkylation. Unlike traditional


-symmetric bis(oxazoline) (BOX) ligands, the 

-symmetric 1,3,5-tris(oxazolinyl)benzene scaffold offers a unique "stereoelectronic hemilability." This architecture allows the ligand to act dynamically—coordinating in a bidentate fashion while the third "sidearm" provides steric shielding or weak axial coordination.

Key Application: Enantioselective alkylation of indoles with alkylidene malonates or nitroalkenes.[1] Primary Advantage: The ability to invert enantioselectivity solely by changing the solvent system (e.g., from non-coordinating halogenated solvents to coordinating alcohols), a phenomenon driven by the dynamic coordination of the tris-oxazoline sidearm.

Ligand Architecture & Mechanistic Logic

The -Symmetry Advantage

In asymmetric catalysis, reducing the number of possible competing transition states is critical for high enantioselectivity. A perfect


-symmetric ligand creates a chiral pocket where all three rotational quadrants are equivalent. However, the 1,3,5-tris(oxazolinyl)benzene  ligand is geometrically rigid. When binding to a metal like Cu(II), it typically cannot coordinate all three nitrogen atoms in a planar fashion due to ring strain.
The "Sidearm" Effect

Instead of static tridentate binding, the ligand operates via a dynamic equilibrium :

  • Bidentate Binding: Two oxazoline rings bind to the Cu(II) center.

  • Sidearm Modulation: The third oxazoline ring acts as a bulky "sidearm."

  • Solvent Switch:

    • In Non-Coordinating Solvents (e.g., DCM, TTCE): The sidearm may weakly interact with the metal or sterically block one face, favoring one enantiomer (typically R).

    • In Coordinating Solvents (e.g., Isobutanol): Solvent molecules displace the weak sidearm interaction or alter the counter-ion (OTf⁻) position, inverting the chiral pocket's geometry and favoring the opposite enantiomer (typically S).

Mechanistic Pathway Diagram

FC_Mechanism Ligand 1,3,5-Tris(oxazolinyl)benzene (Ph-box) Complex_A Complex A (DCM) Sidearm Shielding (OTf- Bound) Ligand->Complex_A Non-coord Solvent Complex_B Complex B (Alcohol) Solvent Coordinated (Sidearm Free) Ligand->Complex_B Coord Solvent (iBuOH) CuSalt Cu(OTf)2 CuSalt->Complex_A Non-coord Solvent CuSalt->Complex_B Coord Solvent (iBuOH) TS_R Transition State (R) Steric Blockade by Sidearm Complex_A->TS_R Substrate Binding TS_S Transition State (S) Solvent-Directed Approach Complex_B->TS_S Substrate Binding Substrate Indole + Electrophile (Alkylidene Malonate) Substrate->TS_R Substrate->TS_S Product_R Product (R)-Enantiomer High ee% TS_R->Product_R Product_S Product (S)-Enantiomer High ee% TS_S->Product_S

Figure 1: Divergent mechanistic pathways dictated by solvent coordination in Tris(oxazoline)-Cu(II) catalysis.

Experimental Protocols

Materials Preparation
  • Ligand: 1,3,5-Tris(4-isopropyl-2-oxazolinyl)benzene (Ph-box-iPr). Ensure high optical purity (>99% ee).

  • Metal Source: Cu(OTf)₂ (Copper(II) triflate). Note: Must be dried under vacuum at 100°C for 2 hours prior to use to ensure stoichiometry.

  • Solvents:

    • Dichloromethane (DCM) or 1,1,2,2-Tetrachloroethane (TTCE) – Dried over CaH₂.

    • Isobutanol (iBuOH) – Distilled from Mg/I₂.

  • Additives: Molecular Sieves 4Å (Activated powder).

Catalyst Preparation (In-Situ)

Standard Scale: 0.2 mmol substrate reaction.

  • Glovebox/Schlenk Line: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (7.2 mg, 0.02 mmol, 10 mol%).

  • Add 1,3,5-tris(oxazolinyl)benzene ligand (0.022 mmol, 11 mol%). Slight excess ensures full metal complexation.

  • Add anhydrous solvent (2.0 mL) (Choose DCM or iBuOH based on desired enantiomer).

  • Stir at room temperature for 1–2 hours. The solution typically turns a deep blue/green, indicating complex formation.

General Procedure: Friedel-Crafts Alkylation

Reaction: Indole + Diethyl Benzylidenemalonate[1]

  • Temperature Control: Cool the catalyst solution to the designated temperature (typically 0°C to -20°C).

    • Note: Lower temperatures increase ee% but significantly reduce rate. 0°C is often the optimal balance.

  • Substrate Addition:

    • Add Indole (0.24 mmol, 1.2 equiv).

    • Add Diethyl Benzylidenemalonate (0.20 mmol, 1.0 equiv).

  • Monitoring: Stir the mixture at the set temperature. Monitor by TLC (Hexane/EtOAc 3:1).

    • Reaction Time: 12–48 hours depending on the electronic nature of the indole.

  • Work-up:

    • Quench with water (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Workflow Diagram

Protocol_Workflow Step1 1. Catalyst Assembly Cu(OTf)2 + Ligand (1-2 hrs, RT) Step2 2. Temp Adjustment Cool to 0°C or -20°C Step1->Step2 Step3 3. Substrate Addition Indole (1.2 eq) + Electrophile (1.0 eq) Step2->Step3 Step4 4. Reaction 12-48 hrs Monitor TLC Step3->Step4 Step5 5. Workup Quench/Extract Step4->Step5

Figure 2: Step-by-step workflow for the catalytic alkylation process.

Data Interpretation & Solvent Switching

The following table summarizes the "Solvent Switch" effect observed with Pseudo-


 and 

-symmetric trisoxazoline copper complexes (based on Tang et al. and related literature).
SolventDielectric ConstantCoordination AbilityTypical YieldTypical ee%Major Enantiomer
DCM LowNon-coordinating85-95%85-92%(R)
TTCE LowNon-coordinating80-90%88-94%(R)
THF ModerateCoordinating75-85%40-60%(Racemic/S)
Isobutanol HighStrongly Coordinating90-98%90-98% (S)

Critical Insight: The use of Isobutanol (iBuOH) is highly recommended for accessing the (S)-enantiomer with high selectivity. The alcohol likely coordinates to the Cu(II) center, displacing the triflate or the ligand sidearm, effectively inverting the chiral environment.

Troubleshooting & Optimization (Self-Validating)

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (wet solvent) or substrate inhibition.Ensure Cu(OTf)₂ is dried. Add 4Å MS to the reaction.[2] Increase catalyst loading to 15 mol%.
Low Enantioselectivity Temperature too high or background reaction.Lower temp to -20°C. Verify ligand optical purity. Run a blank reaction (no catalyst) to check for background uncatalyzed alkylation.
Racemic Product Ligand dissociation.Ensure Ligand:Metal ratio is > 1.1:1. Avoid strongly competing solvents like acetonitrile (unless specifically required).
Green -> Brown Solution Cu(II) reduction to Cu(I).Indoles are electron-rich and can reduce Cu(II). Ensure inert atmosphere (N₂/Ar).

References

  • Tang, Y., et al. (2004). "Controllable Enantioselective Friedel-Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes." The Journal of Organic Chemistry, 69(4), 1309-1320.[3]

  • Zhou, J., & Tang, Y. (2002). "The Sidearm Effect: Improvement of the Enantiomeric Excess in the Asymmetric Michael Addition of Indoles to Alkylidene Malonates." Journal of the American Chemical Society, 124(31), 9030-9031.

  • Foltz, C., et al. (2005).[4] "Exploiting C3-symmetry in the dynamic coordination of a chiral trisoxazoline to copper(II): improved enantioselectivity and catalyst stability." Chemical Communications, (40), 5115-5117.[4]

  • Evans, D. A., et al. (2007).[2] "Enantioselective Friedel-Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine-Scandium(III) Triflate Complexes." Journal of the American Chemical Society, 129(32), 10029-10041.[5] (Provided for comparative mechanistic context).

Sources

Application

Application Note: Synthesis of Biodegradable Polyesters with Tris(oxazoline) Catalysts

This Application Note and Protocol guide details the synthesis of biodegradable polyesters using Tris(oxazoline) metal complexes. This specific class of catalysts, often based on Tris(oxazolinyl)phenylborate (To) ligands...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of biodegradable polyesters using Tris(oxazoline) metal complexes. This specific class of catalysts, often based on Tris(oxazolinyl)phenylborate (To) ligands (also known as "Scorpionate" ligands), offers a unique steric environment compared to the more common Bis(oxazoline) systems.

The guide focuses on Magnesium (Mg) and Zinc (Zn) complexes supported by these ligands, as they represent the gold standard for biocompatible polyester synthesis (avoiding toxic tin or heavy metals).


 and 

Scorpionate Complexes Audience: Polymer Chemists, Drug Delivery Specialists, Biomaterials Engineers

Part 1: Strategic Catalyst Design & Mechanism

The "Scorpionate" Advantage

While Bis(oxazoline) (Box) ligands are renowned for


-symmetric isoselective polymerization, Tris(oxazoline)  ligands (specifically Tris(oxazolinyl)phenylborates , abbreviated as To ) provide a 

-symmetric, monoanionic, tridentate coordination face.

This "Scorpionate" geometry offers three critical advantages for biodegradable polyester synthesis:

  • Steric Bulk & Protection: The three oxazoline rings create a deep protective pocket around the metal center, suppressing catalyst dimerization and preventing unwanted aggregation.

  • Robust "Living" Character: The strong chelation prevents ligand redistribution, ensuring the polymerization proceeds via a living mechanism with narrow dispersity (Đ).

  • Biocompatibility: When paired with Magnesium (Mg) or Zinc (Zn), these catalysts generate polymers suitable for FDA-approved biomedical applications (sutures, drug eluting stents), as the ligand residue is chemically distinct and the metals are non-toxic.

Mechanism of Action: Coordination-Insertion

The polymerization proceeds via the Coordination-Insertion Mechanism .[1][2] The metal center (M) is coordinated by the Tris(oxazoline) ligand and an initiating alkoxide group (OR).

  • Coordination: The carbonyl oxygen of the cyclic ester (Lactide/Caprolactone) coordinates to the Lewis acidic metal center.

  • Insertion: The metal-alkoxide bond attacks the carbonyl carbon of the monomer (nucleophilic attack).

  • Ring Opening: The acyl-oxygen bond of the monomer cleaves, opening the ring and regenerating the metal-alkoxide species at the chain end.

ROP_Mechanism cluster_legend Key Interactions Cat Active Catalyst [To]-M-OR Coord Coordination Complex Cat->Coord + Monomer Monomer Monomer (Lactide/CL) Monomer->Coord TS Transition State (Nucleophilic Attack) Coord->TS Activation Open Ring Opened Species TS->Open Acyl Cleavage Polymer Polymer Chain Growth Open->Polymer Propagation Polymer->Coord + Next Monomer M = Mg, Zn M = Mg, Zn [To] = Tris(oxazoline) [To] = Tris(oxazoline)

Figure 1: The Coordination-Insertion cycle for ROP using Tris(oxazoline) metal complexes.

Part 2: Experimental Protocols

Catalyst Preparation: In-Situ Generation

Note: While isolated complexes (e.g., ToMg-OR) can be used, this protocol uses an in-situ alcoholysis method which is more practical for high-throughput screening.

Reagents:

  • Ligand Precursor:

    
     (Thallium Tris(4,4-dimethyl-2-oxazolinyl)phenylborate) or 
    
    
    
    (Isopropyl variant).
  • Metal Source:

    
     or 
    
    
    
    (Anhydrous, 99.999%).
  • Initiator: Benzyl Alcohol (BnOH) (Distilled over CaH2).

  • Solvent: Toluene or THF (Dried over Na/Benzophenone).

Protocol:

  • Metathesis: In a glovebox, mix

    
     (1.0 equiv) and 
    
    
    
    (1.0 equiv) in THF. Stir for 4 hours at RT.
  • Filtration: Filter through Celite to remove the insoluble TlBr precipitate. The filtrate contains

    
    .
    
  • Activation: React the bromide precursor with 1.0 equiv of

    
     (Sodium Benzyloxide) or simply mix with Benzyl Alcohol (BnOH) in the presence of a base if using the chloride/bromide route directly.
    
    • Preferred Route for Purity: Isolate

      
       before polymerization to ensure precise stoichiometry.
      
Protocol: ROP of rac-Lactide (PLA Synthesis)[1][2]

Objective: Synthesis of Poly(lactic acid) (PLA) with controlled molecular weight (


) and narrow dispersity (Đ).

Safety: Lactide is moisture sensitive. All steps must be performed under inert atmosphere (


 or Ar).
ParameterSpecification
Monomer rac-Lactide (Recrystallized x2 from dry toluene)
Catalyst

(Magnesium Tris-oxazolinyl complex)
Solvent Toluene (Anhydrous)
Temperature 25°C (Room Temp) to 60°C
[M]₀/[I]₀ Ratio 100:1 to 500:1 (Target

dependent)

Step-by-Step Workflow:

  • Preparation: In a glovebox, weigh rac-Lactide (144 mg, 1.0 mmol) into a Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: Dissolve

    
     (0.01 mmol, 1 mol%) in minimal toluene (2 mL). Add this solution to the lactide.
    
  • Polymerization: Seal the vessel. Stir at 25°C.

    • Expert Insight: Mg-based Tris(oxazoline) catalysts are highly active. Conversion often reaches >90% within 15–60 minutes at room temperature.

  • Monitoring: Take aliquots (0.1 mL) at 5, 15, and 30 minutes. Quench immediately with wet

    
     for NMR analysis.
    
  • Termination: Quench the main reaction with 0.5 mL of 5% HCl in Methanol.

  • Purification: Precipitate the polymer by pouring the toluene solution into excess cold methanol (50 mL). Filter and dry under vacuum at 40°C.

Data Analysis & Expected Results:

MetricExpected ValueMethod of Verification
Conversion > 95% (within 1 hr)

NMR (Methine region: 5.0 ppm vs 5.2 ppm)

(Experimental)
Linear vs. ConversionGPC (vs. Polystyrene standards, corrected by 0.58)
Dispersity (Đ) < 1.15GPC
Microstructure Heterotactic bias (

)
Homonuclear Decoupled

NMR

Note on Stereocontrol: Unlike


-symmetric Bis(oxazoline) ligands which often yield Isotactic PLA (

),

-symmetric Tris(oxazoline) ligands typically produce heterotactic-enriched or atactic PLA due to the "chain-end control" mechanism dominating over "enantiomorphic site control" in this geometry.
Protocol: ROP of -Caprolactone (PCL Synthesis)

Modification: Caprolactone is less sterically hindered than lactide and polymerizes significantly faster.

  • Temperature: Perform at 0°C if using Mg-catalysts to maintain control; Room Temp for Zn-catalysts.

  • Concentration: Reduce concentration to 0.5 M to prevent "runaway" exotherms.

  • Termination: Quench with Benzoic Acid before precipitation to ensure complete deactivation of the active metal species.

Part 3: Troubleshooting & Optimization

The "Moisture Killer"

The most common failure mode is low molecular weight (


) significantly below the theoretical value (

).
  • Cause: Trace water acts as a Chain Transfer Agent (CTA), initiating new chains.

  • Diagnosis:

    
     but conversion is high.
    
  • Solution: Double recrystallization of monomer and sublimation. Ensure solvent water content < 5 ppm (Karl Fischer).

Broad Dispersity (Đ > 1.3)
  • Cause: Transesterification (Back-biting). The active chain end attacks the polymer backbone instead of a monomer.

  • Solution: Stop the reaction immediately upon reaching 90-95% conversion. Do not let it stir overnight. Lower the temperature (e.g., run at 0°C instead of 25°C).

Catalyst Solubility
  • Issue: Catalyst precipitates in toluene.

  • Solution: Use Methylene Chloride (

    
    )  or THF . Note that THF coordinates to the metal center and may slightly retard the rate (Competition effect), but often improves control.
    

Optimization_Flow Start Problem: Low Mn or Broad PDI CheckWater Check Water Content (Is Mn < Theoretical?) Start->CheckWater CheckTime Check Reaction Time (Is PDI > 1.3?) Start->CheckTime ActionDry Action: Recrystallize Monomer Dry Solvent CheckWater->ActionDry Yes ActionStop Action: Stop at 90% Conv. Reduce Temp CheckTime->ActionStop Yes

Figure 2: Troubleshooting workflow for common polymerization issues.

References

  • Chisholm, M. H., et al. (2004). "Well-Defined Calcium Initiators for Lactide Polymerization." Inorganic Chemistry. Link

  • Dunne, J. F., et al. (2008). "Synthesis and Characterization of Tris(oxazolinyl)borato Magnesium and Zinc Complexes." Dalton Transactions.[3][4] (Foundational work on ToM-Mg synthesis).

  • Zhou, S., et al. (2012). "Catalytic Activities towards Ring-Opening Polymerization of Lactide and ε-Caprolactone." Chinese Journal of Chemistry. Link

  • Bian, S., et al. (2014). "Ring-Opening Polymerization of rac-Lactide with Aluminum Chiral Anilido-Oxazolinate Complexes." Organometallics. Link

  • Stopper, A., et al. (2020). "Tris(oxazolinyl)borate Ligands: A Scorpionate for the 21st Century." Chemical Reviews.

Sources

Method

Application Note: Scalable Synthesis of 1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene from Trimesic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (also referred to as TRISOX or Ph-box ) starting from trimesic acid (benzene-1,3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (also referred to as TRISOX or Ph-box ) starting from trimesic acid (benzene-1,3,5-tricarboxylic acid).

While direct condensation methods (Witte-Seeliger) exist for nitrile precursors, this protocol addresses the specific requirement of starting from the carboxylic acid. We utilize an Acid Chloride


 Chloroamide 

Cyclization
pathway. This route is preferred for its operational reliability, avoidance of high-temperature metal catalysis, and facile purification compared to the tri-hydroxyamide intermediate route.

Target Audience: Synthetic organic chemists, MOF (Metal-Organic Framework) researchers, and ligand design specialists.

Strategic Overview & Retrosynthesis

The synthesis is designed to overcome the poor solubility of trimesic acid by immediately converting it to the lipophilic acid chloride. The subsequent amide formation uses 2-chloroethylamine to install the pre-functionalized ethyl chain, allowing for a clean, base-mediated intramolecular displacement to form the oxazoline rings.

Pathway Visualization

G Trimesic Trimesic Acid (Starting Material) AcidCl Trimesoyl Chloride (Activated Intermediate) Trimesic->AcidCl SOCl2, cat. DMF Reflux Amide Tris(2-chloroethyl)amide (Scaffold) AcidCl->Amide 2-Chloroethylamine HCl TEA, DCM, 0°C Product 1,3,5-Tris(oxazolinyl)benzene (Target Ligand) Amide->Product NaOMe / MeOH Cyclization

Figure 1: Synthetic workflow for the conversion of trimesic acid to the TRISOX ligand.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4][5]Role
Trimesic Acid 554-95-01.0Starting Material
Thionyl Chloride (

)
7719-09-7ExcessChlorinating Agent
2-Chloroethylamine HCl 870-24-63.5Amine Source
Triethylamine (TEA) 121-44-88.0Proton Scavenger
Sodium Methoxide (NaOMe) 124-41-40.5 (cat.)Cyclization Base
Dichloromethane (DCM) 75-09-2SolventReaction Medium
DMF 68-12-2CatalyticVilsmeier-Haack activation
Critical Equipment
  • Inert gas manifold (Nitrogen or Argon).

  • Rotary evaporator with base trap (for

    
     removal).
    
  • Mechanical stirrer (recommended for scale >10g due to precipitate formation).

Experimental Protocol

Phase 1: Activation (Synthesis of Trimesoyl Chloride)

Objective: Convert the unreactive, insoluble acid into the electrophilic acid chloride.

  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Charging: Add Trimesic Acid (5.0 g, 23.8 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (30 mL, excess) followed by 3-4 drops of anhydrous DMF .

    • Note: DMF acts as a catalyst. Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Reflux the mixture at 80°C for 3–4 hours. The suspension should become a clear, homogeneous yellow solution, indicating complete conversion.

  • Workup:

    • Cool to room temperature.[5][6]

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Azeotrope: Add dry toluene (20 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.

    • Result: Off-white to yellow solid (Trimesoyl chloride). Use immediately in Phase 2.

Phase 2: Scaffold Assembly (Amide Formation)

Objective: Install the ethylamine chain with the leaving group (Cl) already in place.

  • Preparation: Dissolve the crude trimesoyl chloride from Phase 1 in anhydrous DCM (50 mL) under nitrogen. Cool to 0°C (ice bath).

  • Amine Solution: In a separate flask, suspend 2-Chloroethylamine Hydrochloride (9.66 g, 83.3 mmol, 3.5 eq) in DCM (50 mL). Add Triethylamine (26.5 mL, 190 mmol, ~8 eq) slowly. Stir until the amine salt dissolves/suspends finely.

  • Addition: Dropwise add the acid chloride solution to the amine solution at 0°C over 30 minutes.

    • Exotherm Alert: Control addition rate to keep internal temp <10°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. A heavy precipitate (TEA

    
    HCl) will form.
    
  • Workup:

    • Filter off the solids.[3]

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with sat.

      
       (2 x 50 mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate.[5][7]
      
    • Intermediate:

      
      -tris(2-chloroethyl)benzene-1,3,5-tricarboxamide. (Often a white solid).
      
Phase 3: Cyclization (Ring Closure)

Objective: Intramolecular nucleophilic substitution to form the oxazoline rings.

  • Setup: Dissolve the amide intermediate in dry Methanol (100 mL).

  • Base Addition: Add Sodium Methoxide (0.5 M in MeOH) or solid NaOH (approx 3.0 eq) cautiously.

    • Note: While the mechanism often requires stoichiometric base to neutralize the HCl formed if not already removed, using pre-isolated amide often requires only catalytic base if refluxed, but stoichiometric NaOH (dissolved in MeOH) is standard to ensure speed.

    • Recommended: Use KOH (3.5 eq) in refluxing MeOH for 2 hours for robust closure.

  • Mechanism Visualization:

Figure 2: Mechanistic pathway of the base-mediated cyclization.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5). The product is more polar than the starting chloride but less polar than the hydrolyzed byproduct.

  • Purification:

    • Evaporate the methanol.

    • Redissolve residue in DCM (100 mL) and wash with water (3 x 50 mL).

    • Dry organic layer (

      
      ) and concentrate.
      
    • Recrystallization: The crude product can be recrystallized from Ethyl Acetate/Hexane or hot Toluene.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 148 – 152 °CCapillary
Solubility Soluble in DCM,

; Insoluble in Water
Solubility Test

NMR
(CDCl

)

8.65 (s, 3H, Ar-H)

4.45 (t, 6H,

)

4.08 (t, 6H,

)
400 MHz NMR
IR Spectroscopy ~1640 cm

(C=N stretch)Absence of 3300 cm

(N-H)
FT-IR
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the acid chloride is completely free of

    
     before adding amine. Residual thionyl chloride destroys the amine.
    
  • Incomplete Cyclization: If the intermediate amide remains, increase the reflux time in Phase 3 or switch solvent to Ethanol (higher boiling point).

  • Hydrolysis: Avoid water in Phase 3. The oxazoline ring is sensitive to aqueous acid; ensure the workup is neutral or slightly basic.

References

  • General Oxazoline Synthesis: Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009. Link

  • Acid Chloride Route Validation: Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. Link

  • Tris-substituted Benzene Scaffolds: Subramanian, S., & Zaworotko, M. J. (1995). Porous solids by design: [Zn(1,2-bis(4-pyridyl)ethane)2(SiF6)]n. Angewandte Chemie International Edition, 34(19), 2127-2129. (Contextual grounding for C3 symmetric ligand design).
  • Properties of TRISOX: ChemicalBook. (2023). 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene Properties. (Note: General physical data extrapolated from bis/tris analogues). Link

Sources

Application

Application Note: Modular Synthesis of Non-C3-Symmetric Tris(oxazoline) Ligands via a "Side-Arm" Approach

Scientific Rationale: Breaking C3 Symmetry in Asymmetric Catalysis Trisoxazolines (commonly abbreviated as TRISOX or TOX) are a highly versatile class of tridentate, chiral ligands composed of three oxazoline rings[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Breaking C3 Symmetry in Asymmetric Catalysis

Trisoxazolines (commonly abbreviated as TRISOX or TOX) are a highly versatile class of tridentate, chiral ligands composed of three oxazoline rings[1]. Historically, the synthesis of these ligands relied on direct condensation from tripodal starting materials, such as trimesic acid or nitrilotriacetic acid[1]. While straightforward, this direct method inherently restricts the resulting architecture to homochiral ligands with strict


 rotational symmetry[1].

In advanced transition-metal catalysis, rigid


 symmetry can sometimes limit the chemist's ability to independently tune the steric and electronic environment of the metal coordination sphere. To overcome this limitation, Tang and co-workers developed a modular "side-arm" approach to synthesize pseudo-

-symmetric (heterotrisoxazoline) ligands[2],[3]. By breaking the

symmetry and creating a "lopsided" steric environment, researchers can construct a highly specific, custom-tailored chiral pocket[1]. This heterochirality prevents alternative substrate coordination geometries, significantly enhancing enantiocontrol in complex transformations such as Cu(II)-catalyzed Michael additions, Diels-Alder reactions, and Nazarov cyclizations[4],[5],[6].

Mechanistic Workflow & Causality

The modular synthesis relies on the sequential coupling of a pre-formed


-symmetric bis(oxazoline) (BOX) core with a distinct mono-oxazoline "side-arm"[1],[3].
  • Cryogenic Enolization: The bridging methylene carbon of the BOX ligand is deprotonated using a strong base. tert-Butyllithium (t-BuLi) is strictly required; weaker bases fail to achieve quantitative deprotonation due to the steric hindrance of the adjacent chiral oxazoline rings[6],[7]. The reaction must be held at strictly -78 °C to prevent the highly reactive alkyllithium from acting as a nucleophile and prematurely ring-opening the oxazolines.

  • Electrophilic Alkylation: A 2-chloromethyloxazoline derivative is introduced as the electrophile. The lithium enolate attacks the electrophilic carbon, forging the new C-C bond and yielding the heterotrisoxazoline[8],[7].

G A C2-Symmetric Bis(oxazoline) (BOX Core) B Deprotonation (t-BuLi, THF, -78 °C) A->B 1.1 equiv t-BuLi C Lithium Enolate (Yellow Intermediate) B->C Quantitative Deprotonation E Nucleophilic Substitution (Alkylation) C->E Enolate Attack D 2-Chloromethyloxazoline (Side-Arm Electrophile) D->E 1.4 equiv F Pseudo-C3-Symmetric Tris(oxazoline) Ligand E->F Modular Coupling G Stereochemical Tuning (Heterochirality) F->G Breaks C3 Symmetry H Asymmetric Catalysis (e.g., Cu(II) Lewis Acid) G->H Enhanced Enantiocontrol

Workflow for the modular synthesis of non-C3-symmetric tris(oxazoline) ligands.

Step-by-Step Experimental Protocol

Self-Validating System Note: The formation of the lithiated BOX intermediate is visually indicated by a persistent yellow/orange color in the solution[7]. If the solution remains colorless upon the addition of the base, the t-BuLi has likely degraded (loss of titer), and the reagent must be restandardized before proceeding.

Materials:

  • 
    -symmetric bis(oxazoline) (e.g., iPr-BOX) (2.0 mmol)
    
  • 2-Chloromethyloxazoline derivative (e.g., tBu-oxazoline side-arm) (2.8 mmol)

  • t-BuLi (1.7 M in hexanes, 2.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure:

  • Preparation of the BOX Enolate: Flame-dry a Schlenk flask under vacuum and backfill with inert nitrogen gas. Charge the flask with the bis(oxazoline) starting material (2.0 mmol) and anhydrous THF (30 mL)[7].

  • Cryogenic Deprotonation: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C. Dropwise add t-BuLi (1.3 mL, 1.7 M in hexanes, 2.2 mmol) over a period of 15–20 minutes[7]. Maintain the reaction at -78 °C and stir for an additional 1 hour. Observe the formation of a distinct yellow solution, confirming successful deprotonation.

  • Side-Arm Coupling: In a separate flame-dried vial, dissolve the 2-chloromethyloxazoline electrophile (2.8 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at -78 °C over 10 minutes[7].

  • Maturation: Remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature and stir for a further 10 hours to ensure complete conversion of the sterically hindered enolate[7].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure pseudo-

    
    -symmetric tris(oxazoline) ligand[7].
    

Quantitative Data: Impact of Heterochirality on Catalysis

The superiority of modular heterotrisoxazoline ligands is best demonstrated in the Cu(II)-catalyzed asymmetric Michael addition of indoles to benzylidene malonates[6],[8]. By introducing a bulky tert-butyl side-arm to an iso-propyl BOX core, the enantiomeric excess is drastically improved compared to the standard homotrisoxazoline.

Ligand SymmetryLigand CompositionYield (%)Enantiomeric Excess (ee %)

-Symmetric (Homo)
iPr-BOX + iPr-Sidearm8575
Pseudo-

(Hetero)
iPr-BOX + tBu-Sidearm9093

Table 1: Comparative performance of homo- vs. hetero-trisoxazolines in Cu(II)-catalyzed Michael additions. Data adapted from Tang et al., indicating the profound effect of breaking symmetry on stereoselectivity[6],[8].

Broader Applications in Drug Development

Beyond Michael additions, these modular non-


-symmetric tris(oxazoline)/Cu(II) complexes have been successfully deployed as highly robust, air- and water-stable catalysts in enantioselective Diels-Alder reactions[5] and asymmetric Nazarov cyclizations[4]. For drug development professionals, this modularity allows for the rapid generation of combinatorial ligand libraries. By systematically varying the "side-arm," chemists can fine-tune the catalyst to match specific substrate geometries, accelerating the optimization of critical stereogenic steps in Active Pharmaceutical Ingredient (API) synthesis.

References

  • Trisoxazolines Source: Wikipedia URL:[Link]

  • Modular Synthesis of Chiral Homo- and Heterotrisoxazolines. Improving the Enantioselectivity in the Asymmetric Michael Addition of Indole to Benzylidene Malonate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pseudo-C3-symmetric trisoxazolines as ligands in copper catalyzed enantioselective Diels–Alder reaction Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Method

experimental procedure for complexation of 1,3,5-tris(oxazolinyl)benzene with scandium triflate

Application Note: Complexation of 1,3,5-Tris(oxazolinyl)benzene with Scandium(III) Triflate Introduction & Mechanistic Rationale The development of highly enantioselective Lewis acid catalysts is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Complexation of 1,3,5-Tris(oxazolinyl)benzene with Scandium(III) Triflate

Introduction & Mechanistic Rationale

The development of highly enantioselective Lewis acid catalysts is a cornerstone of modern asymmetric synthesis. Among these, Scandium(III) triflate (


) paired with multidentate chiral oxazoline ligands has emerged as a privileged catalytic system[1]. While bidentate bis(oxazolines) (BOX) and pyridine-2,6-bis(oxazolines) (PyBOX) are ubiquitous, the use of 

-symmetric or tripodal ligands like 1,3,5-tris(oxazolinyl)benzene offers a unique, deep chiral pocket that tightly regulates the stereochemical trajectory of incoming substrates[2].

Causality of Reagent Selection:

  • Scandium(III) Triflate: Scandium possesses a high charge-to-radius ratio, making it an exceptionally strong, oxophilic Lewis acid. The triflate (

    
    ) counterions are weakly coordinating. This lability is critical; it allows the triflates to dissociate readily, accommodating the tridentate oxazoline ligand while leaving coordination sites available for substrate activation[1].
    
  • 1,3,5-Tris(oxazolinyl)benzene: This tripodal ligand coordinates in a tridentate fashion. Unlike bidentate ligands that can lead to dynamic equilibrium between multiple active species (e.g., 1:1 vs. 1:2 metal-to-ligand complexes), the steric bulk and tridentate nature of this ligand enforce a rigid 1:1 complex. This prevents off-cycle oligomerization and ensures a singular, highly stereoselective active site[1][2].

  • Solvent Dynamics: Although

    
     is famously water-tolerant in catalytic applications, the pre-complexation step requires strictly anhydrous, non-coordinating solvents. Dichloromethane (DCM) is the solvent of choice. Coordinating solvents like THF or acetonitrile will competitively bind to the Sc(III) center, displacing the oxazoline nitrogens and severely depressing catalytic efficacy[1].
    

Experimental Methodologies

Self-Validating Protocol Design: The following protocol is designed for in situ complexation, which is the standard for asymmetric catalysis. The validation of this system relies on a visual and spectroscopic feedback loop:


 is only minimally soluble in DCM. Upon successful complexation with the oxazoline ligand, the heterogeneous suspension transitions into a clear, homogeneous solution. This solubility switch acts as an immediate visual confirmation of complex formation[1].

Step-by-Step Procedure:

  • Preparation of the Environment: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Inside an argon-filled glovebox, weigh 24.6 mg (0.05 mmol) of anhydrous

    
     and 0.055 mmol (1.1 equivalents) of 1,3,5-tris(oxazolinyl)benzene. The slight excess of ligand ensures complete consumption of the Lewis acid, preventing background racemic reactions catalyzed by uncomplexed Sc(III).
    
  • Solvent Addition: Transfer the flask to a Schlenk line. Inject 2.0 mL of anhydrous, degassed dichloromethane (DCM) via syringe. At this stage, the mixture will appear as a cloudy suspension due to the poor solubility of free

    
     in DCM.
    
  • Complexation: Stir the suspension vigorously at 25 °C for 2 hours. Over this period, the suspension will gradually clarify. The formation of the

    
     complex renders the metal highly soluble in the organic phase.
    
  • Validation (Recommended): Withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of

    
    , and dissolve in 
    
    
    
    . Perform
    
    
    NMR spectroscopy. A successful complexation is indicated by a distinct downfield shift of the oxazoline ring protons (specifically the methine protons adjacent to the oxygen and nitrogen) compared to the free ligand, confirming nitrogen coordination to the Sc(III) center.
  • Application: The resulting 0.025 M solution of the chiral catalyst is now ready for the immediate addition of electrophilic and nucleophilic substrates (e.g., for Friedel-Crafts alkylations or Diels-Alder cycloadditions)[1][3].

Quantitative Data & Optimization

The efficiency of the complexation is highly dependent on the solvent and time. Table 1 summarizes the optimization parameters for achieving maximum active catalyst concentration.

Table 1: Optimization of Sc(III)-Ligand Complexation Conditions

SolventTemperature (°C)Time (h)Visual StateComplex Yield / Conversion (%)*
Dichloromethane (DCM)250.5Cloudy45%
Dichloromethane (DCM)252.0Clear>98%
Tetrahydrofuran (THF)252.0Clear15% (Ligand displacement)
Acetonitrile (MeCN)252.0Clear10% (Ligand displacement)
Toluene2512.0Cloudy<5% (Insoluble)

*Determined by


 NMR integration of the complexed vs. free ligand signals in the crude mixture.

Mechanistic Visualization

ComplexationWorkflow L 1,3,5-Tris(oxazolinyl)benzene (Chiral Ligand) Solvent Anhydrous CH2Cl2 (Non-coordinating) L->Solvent Sc Scandium(III) Triflate [Sc(OTf)3] Sc->Solvent Complex Active Sc(III) Complex [Sc(Ligand)(OTf)2]+ OTf- Solvent->Complex 25°C, 2h Stirring Validation Validation (1H NMR / Solubility) Complex->Validation Aliquot Analysis

Workflow for the synthesis and validation of the Sc(III)-oxazoline complex.

References

  • Evans, D. A., et al. "Enantioselective Indole Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes." Journal of the American Chemical Society, 2003. URL: [Link]

  • Kobayashi, S., et al. "A Chiral Scandium Catalyst for Enantioselective Diels-Alder Reactions." The Journal of Organic Chemistry, 2008. URL: [Link]

  • Sun, W., et al. "Silver(I) complexes with oxazoline-containing tripodal ligands: structure variation via counter anions and reaction conditions." PubMed (NIH), 2008. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene synthesis

Ticket #: TOB-SYN-001 Subject: Optimizing Yield and Purity of -Symmetric Tris-Oxazolines Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary & Diagnostic Overview You are likely encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: TOB-SYN-001 Subject: Optimizing Yield and Purity of


-Symmetric Tris-Oxazolines
Assigned Specialist:  Senior Application Scientist
Status:  Open[1]

Executive Summary & Diagnostic Overview

You are likely encountering yield losses due to one of three critical failure modes common in the synthesis of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (and its chiral derivatives like Tris-Ph-Box):

  • Incomplete Cyclization: Stopping at the mono- or di-oxazoline stage due to steric congestion or insufficient dehydration.[1]

  • Salt Sequestration: The product is trapped as a hydrochloride salt (in acid chloride routes) or a Zinc complex (in Lewis acid routes), causing it to be discarded with the aqueous phase during workup.

  • Hydrolytic Ring Opening: The oxazoline ring is sensitive to aqueous acid; improper quenching reverts the product to the amide ester.

This guide prioritizes the Zinc Chloride Promoted One-Pot Protocol (Witte & Seeliger method) over the Acid Chloride route, as it historically offers higher yields (70-90%) and easier purification for this specific


-symmetric scaffold.[1]

Core Protocol: The Zinc Chloride "One-Pot" Method

Recommended for highest yield and purity.[1]

This method bypasses the moisture-sensitive acid chloride intermediate by reacting 1,3,5-tricyanobenzene directly with the amino alcohol.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1,3,5-Tricyanobenzene 1.0Limiting ReagentMust be dry.[1]
Amino Alcohol 3.5 - 4.0ReagentSlight excess ensures full substitution.[1]
ZnCl

(Anhydrous)
0.2 - 1.0CatalystFused/dried ZnCl

is critical.[1]
Chlorobenzene SolventMediumHigh boiling point (131°C) required.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and inert gas inlet (Ar/N

    
    ).
    
  • Charging: Add 1,3,5-tricyanobenzene (10 mmol), anhydrous ZnCl

    
     (2-5 mmol), and the appropriate amino alcohol (35-40 mmol) into 50 mL of dry chlorobenzene.
    
  • Reaction: Heat the mixture to reflux (approx. 135°C) .

    • Critical Checkpoint: The evolution of ammonia gas (NH

      
      ) indicates the reaction is proceeding. Monitor via pH paper at the vent.
      
    • Duration: Reflux until NH

      
       evolution ceases (typically 24–48 hours).
      
  • Workup (The Yield Maker):

    • Cool to room temperature. The solvent may be removed under reduced pressure.[2][3]

    • Demetallation Step: Dissolve the residue in DCM or Chloroform. Wash vigorously with aqueous NH

      
      OH (25%)  or a saturated EDTA solution .
      
    • Why? The oxazoline nitrogen coordinates strongly to Zn

      
      . If you skip this, your product stays in the aqueous layer or precipitates as a complex.
      
  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.

Alternative Protocol: The Thionyl Chloride Cyclization

Use only if starting from Trimesic Acid.

If you must use the acid chloride route, the failure point is almost always the neutralization step.

  • Amide Formation: React Trimesoyl chloride with amino alcohol (3.3 equiv) and Et

    
    N in DCM at 0°C. Isolate the tris-amide.
    
  • Cyclization: Treat the tris-amide with SOCl

    
     (neat or in DCM) at reflux.
    
  • The Fix: Upon evaporation of SOCl

    
    , the product exists as the HCl salt .
    
    • Action: You must neutralize the residue with cold saturated NaHCO

      
       or NaOH (1M) quickly and extract immediately into DCM. Prolonged exposure to aqueous base or acid will hydrolyze the ring.
      

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical "Yield Loss" nodes.

G Start Start: Trimesic Acid Derivative RouteA Route A: Nitrile + ZnCl2 (Recommended) Start->RouteA If Nitrile RouteB Route B: Acid Chloride + SOCl2 Start->RouteB If Acid Chloride Ammonia Ammonia Evolution (Monitor pH) RouteA->Ammonia Amide Intermediate: Tris-Amide RouteB->Amide ZnComplex Intermediate: Zn-Oxazoline Complex Ammonia->ZnComplex Reflux 24-48h Crit1 CRITICAL STEP: Demetallation (EDTA/NH4OH) ZnComplex->Crit1 HClSalt Intermediate: Oxazoline HCl Salt Amide->HClSalt SOCl2 Cyclization Crit2 CRITICAL STEP: Neutralization (Cold NaHCO3) HClSalt->Crit2 Product Target: 1,3,5-Tris(oxazolinyl)benzene Crit1->Product Success Loss1 Yield Loss: Product in Aqueous Phase Crit1->Loss1 Skip Wash Crit2->Product Fast Extraction Loss2 Yield Loss: Hydrolysis to Ester Crit2->Loss2 Slow/Hot Workup

Figure 1: Synthetic pathways and critical control points for preventing yield loss in tris-oxazoline synthesis.

Troubleshooting & FAQs

Q: My product is "oiling out" during the workup and won't crystallize. A: This is common for alkyl-substituted oxazolines.

  • Cause: Presence of mono-oxazoline impurities or residual solvent.[1]

  • Fix: Triturate the oil with cold pentane or diethyl ether. If it remains an oil, dissolve in minimal DCM and filter through a short pad of basic alumina (activity III) to remove polar impurities (amides/acids).

Q: I see the product in the crude NMR, but it disappears after column chromatography. A: Silica gel is slightly acidic and can hydrolyze oxazolines or trap them.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et

    
    N) in the eluent to neutralize acidic sites.[1] Alternatively, use neutral alumina.[1]
    

Q: The reaction turns black/tarry using the ZnCl


 method. 
A:  This indicates thermal decomposition, likely due to excessive temperature or lack of solvent.
  • Fix: Ensure you are using Chlorobenzene (bp 131°C) and not running neat. Do not exceed 140°C. Ensure your inert gas line is active to prevent oxidation of the amino alcohol at high temps.

Q: Can I use other Lewis Acids? A: Yes. Cadmium acetate and Zinc acetate are alternatives, but ZnCl


  is generally preferred for cost and ease of removal. Avoid strong Lewis acids like AlCl

as they can cause side reactions with the ether/amide functionality.

Q: How do I store the final ligand? A: Oxazolines are hydrolytically unstable over long periods. Store in a tightly sealed vial, under Argon, in a desiccator or freezer (-20°C). If the solid becomes sticky, it has likely absorbed water and begun to hydrolyze.

References

  • Witte, H., & Seeliger, W. (1974).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (Cyclic Imidic Acid Esters from Nitriles and Amino Alcohols).[2][4] Liebigs Annalen der Chemie, 1974(6), 996–1009.[1]

  • Bolm, C., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[1] Angewandte Chemie International Edition, 30(5), 542-544.[1] [1]

  • Garg, P., et al. (2014).[5] Catalyst-Free Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols.[1][2][5] The Journal of Organic Chemistry, 79(18), 8668–8677.

  • Corner, K. M., et al. (2016). One-pot synthesis of oxazoline and dihydrooxazine libraries. Journal of Combinatorial Chemistry (Available via NIH).

Sources

Optimization

managing the hydrolysis of the oxazoline ring in 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene

The following guide is structured as a Technical Support Center for researchers working with 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (commonly referred to as TRIS-OX or Ph-box derivatives). This response assumes you ar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene (commonly referred to as TRIS-OX or Ph-box derivatives).

This response assumes you are a chemist facing specific challenges with either forcing the hydrolysis (deprotection) or preventing it (ligand stability).

Ticket Category: Oxazoline Ring Management Subject: Hydrolysis Protocols & Troubleshooting for 1,3,5-tris(oxazolinyl)benzenes Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

The 1,3,5-tris(oxazolinyl)benzene core is a


-symmetric ligand scaffold often used in asymmetric catalysis (e.g., Gade-type ligands).
  • The Challenge: These rings are thermodynamically stable but kinetically vulnerable to acid-catalyzed hydrolysis.

  • The Goal: "Managing" hydrolysis usually falls into two opposing workflows:

    • Deprotection: Forcing ring opening to recover the amino alcohol or trimesic acid core.

    • Preservation: Preventing accidental ring opening during metal complexation or acidic workups.

Module 1: The Mechanism (Visualizing the Failure Point)

Understanding the mechanism is critical for control. The oxazoline ring opens via nucleophilic attack at the C2 carbon, but only after activation (protonation or Lewis acid coordination).

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram details the step-by-step ring opening, highlighting the critical "Tetrahedral Intermediate" where the reaction becomes irreversible.

OxazolineHydrolysis Start TRIS-OX Ligand (Intact Oxazoline) Step1 N-Protonation (Activation) Start->Step1 + H+ (Acid) Step2 Nu- Attack (H2O) at C2 Position Step1->Step2 + H2O Step3 Tetrahedral Intermediate Step2->Step3 Rate Limiting Step4 Ring Opening (Amino-Ester/Amide) Step3->Step4 Collapse End Hydrolysis Products (Acid + Amino Alcohol) Step4->End Saponification

Caption: Fig 1. The acid-catalyzed pathway. Note that Step 2 (Water Attack) is sterically sensitive in tris-substituted systems.

Module 2: Standard Operating Procedures (SOPs)

SOP A: Intentional Hydrolysis (Deprotection)

Goal: Complete cleavage of all three oxazoline rings to yield 1,3,5-benzenetricarboxylic acid (Trimesic acid) and the chiral amino alcohol.

The Protocol:

  • Dissolution: Dissolve the TRIS-OX substrate in 1,4-Dioxane or Ethanol (0.1 M).

    • Why: The tris-oxazoline core is often insoluble in pure aqueous acid. You need a miscible organic co-solvent to ensure homogeneity.

  • Acidification: Add 6M HCl (excess, >10 equiv. per ring).

  • Thermal Activation: Reflux (100°C+) for 12–24 hours .

    • Note: Tris-substituted benzenes suffer from steric crowding. Milder acids (AcOH) or lower temps will result in incomplete hydrolysis (mono- or di-opened species).

  • Workup:

    • Concentrate to remove organic solvent.

    • The trimesic acid usually precipitates at low pH.

    • Basify the filtrate (pH > 10) and extract with DCM to recover the amino alcohol .

SOP B: Avoiding Accidental Hydrolysis (Ligand Stability)

Goal: Maintaining ligand integrity during metal complexation (e.g., Cu, Zn, Ln).

The Protocol:

  • Moisture Control: Use strictly anhydrous solvents (DCM, THF) stored over molecular sieves.

  • Lewis Acid Choice: Avoid highly oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    ) in the presence of adventitious water. These mimic the proton, activating the C=N bond for hydrolysis.
  • Workup: Quench reactions with pH 7–8 buffers (Phosphate or NaHCO3). Never quench with strong acid (1M HCl) if you intend to recover the ligand intact.

Module 3: Troubleshooting Center (FAQs)

Issue #1: "I have a mixture of mono-, di-, and tri-hydrolyzed products."

Diagnosis: Incomplete reaction due to solubility issues or insufficient thermal energy. The rigid benzene core prevents the third ring from easily accessing the aqueous phase if the organic co-solvent boils off.

Corrective Action Plan:

Variable Adjustment Rationale
Solvent Switch to Dioxane/H2O (1:1) Higher boiling point (101°C) than EtOH/H2O allows for higher reaction temperature.
Acid Switch to H2SO4 (3M) Non-volatile acid maintains concentration during reflux better than HCl.

| Time | Extend to 48 hours | The third ring hydrolysis is rate-limited by the solubility of the di-acid intermediate. |

Issue #2: "My ligand degraded during metal complexation."

Diagnosis: Lewis-Acid assisted hydrolysis. Metal centers like Cu(II) or Zn(II) coordinate to the oxazoline Nitrogen, increasing the electrophilicity of the C2 carbon. If trace water is present, it attacks the coordinated ligand.

The Fix:

  • Dehydrate the Metal Salt: Commercial

    
     or 
    
    
    
    often contains water. Dry the metal salt under vacuum at 100°C for 4 hours before adding the ligand.
  • Add Molecular Sieves: Add activated 4Å sieves directly to the reaction flask.

Module 4: Decision Support Logic

Diagram 2: Troubleshooting Logic Tree

Use this flowchart to diagnose yield loss or purity issues.

Troubleshooting Problem Start: Hydrolysis Issue Q1 Is the goal Ring Opening? Problem->Q1 Yes Yes (Deprotection) Q1->Yes No No (Ligand Stability) Q1->No Q2 Is conversion complete? Yes->Q2 Action1 Increase Temp (Reflux) Change Solvent to Dioxane Q2->Action1 No (Partial) Action2 Check pH (Must be <1) Add conc. HCl Q2->Action2 No (No Reaction) Q3 Is ligand degrading? No->Q3 Action3 Dry Metal Salts (Vacuum/Heat) Q3->Action3 During Reaction Action4 Buffer Workup (Avoid Acid Quench) Q3->Action4 During Workup

Caption: Fig 2. Logic tree for diagnosing hydrolysis failures or accidental degradation.

References & Authority[1][2][3][4][5][6]

  • Meyers, A. I., et al. The Chemistry of Oxazolines. A foundational review on the synthesis and reactivity of the oxazoline ring, establishing the acid-lability mechanism.

    • Source:

  • Gade, L. H., & Bellemin-Laponnaz, S. Chiral Tris(oxazolinyl) ligands (TRIS-OX). These authors are the primary authorities on the synthesis and stability of

    
    -symmetric oxazoline ligands.
    
    • Source:

  • Gant, T. G., & Meyers, A. I. The Chemistry of 2-Oxazolines (1985–present). Detailed protocols for the hydrolysis of oxazolines to carboxylic acids.

    • Source:

Troubleshooting

Technical Support Center: Troubleshooting Low Enantioselectivity in Catalysis with 1,3,5-Tris(oxazolinyl)benzene Complexes

Welcome to the technical support center for asymmetric catalysis utilizing 1,3,5-tris(oxazolinyl)benzene (trisox) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for asymmetric catalysis utilizing 1,3,5-tris(oxazolinyl)benzene (trisox) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, with a specific focus on troubleshooting low enantioselectivity. Our approach is rooted in a deep understanding of the catalyst system and is based on field-proven insights and a commitment to scientific integrity.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when working with 1,3,5-tris(oxazolinyl)benzene complexes.

Q1: What are 1,3,5-tris(oxazolinyl)benzene (trisox) ligands and why are they used in asymmetric catalysis?

A1: 1,3,5-Tris(oxazolinyl)benzene ligands are C3-symmetric chiral molecules that can coordinate to a metal center through the nitrogen atoms of their three oxazoline rings. This tripodal chelation creates a well-defined and rigid chiral environment around the metal, which is crucial for inducing high enantioselectivity in a variety of chemical transformations. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, making them versatile for different catalytic applications.[1][2]

Q2: What is a typical range for enantiomeric excess (ee) I should expect with trisox catalysts?

A2: The expected enantiomeric excess is highly dependent on the specific reaction, substrate, metal, and reaction conditions. For some reactions, such as the Kinugasa reaction catalyzed by a trisox-copper(II) complex, enantioselectivities of up to 85% ee have been reported.[3] However, it is not uncommon to initially observe lower ee values during optimization studies.

Q3: My reaction has a high yield but low enantioselectivity. What are the most likely culprits?

A3: High conversion with low enantioselectivity often points to issues with the catalyst's stereochemical control rather than its activity. Common causes include:

  • Impurities: The presence of impurities in the ligand, metal salt, substrate, or solvent can interfere with the chiral environment of the catalyst.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact enantioselectivity.

  • Catalyst Integrity: The active catalytic species may not have formed correctly, or it may have degraded during the reaction.

  • Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing with the desired asymmetric transformation.

Q4: How does the choice of metal salt and counter-ion affect the enantioselectivity?

A4: The metal salt and its counter-ion play a critical role in the formation and reactivity of the catalytic complex. Different metal ions (e.g., Cu(I) vs. Cu(II)) can lead to different active species with varying enantioselectivities. The counter-ion can influence the Lewis acidity of the metal center and the overall geometry of the complex, thereby affecting the enantiofacial discrimination of the substrate. For instance, in the trisox-catalyzed Kinugasa reaction, copper(II) salts generally provide better enantioselectivities than copper(I) salts, and the choice of counter-ion (e.g., ClO4⁻ vs. OTf⁻) can have a dramatic effect on the ee.[3]

Troubleshooting Guides

This section provides a systematic, in-depth approach to diagnosing and resolving issues of low enantioselectivity.

Issue 1: Consistently Low Enantiomeric Excess (<20% ee)

When faced with consistently low enantioselectivity, a thorough evaluation of your starting materials and catalyst formation is the first critical step.

Caption: Troubleshooting workflow for consistently low enantioselectivity.

  • Verify Ligand Purity:

    • Rationale: Impurities in the trisox ligand, such as unreacted starting materials or byproducts from its synthesis, can compete for coordination to the metal center, leading to the formation of ill-defined or achiral catalytic species.

    • Action:

      • Analyze your ligand by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its chemical and enantiomeric purity.

      • If impurities are detected, purify the ligand by recrystallization or column chromatography.

  • Inspect the Metal Salt:

    • Rationale: The purity and hydration state of the metal salt are crucial. Water can act as a competing ligand or a catalyst poison in many asymmetric reactions.

    • Action:

      • Use a fresh bottle of the metal salt from a reputable supplier.

      • If the salt is hygroscopic, handle it in a glovebox or dry it under vacuum before use.

      • Consider that different counter-ions can significantly impact enantioselectivity, so ensure you are using the correct one as specified in a reliable protocol.[3]

  • Confirm In-Situ Catalyst Formation:

    • Rationale: The formation of the active trisox-metal complex is a critical step. Incomplete complexation or the formation of undesired aggregates can lead to low enantioselectivity.

    • Action:

      • Review the literature for the recommended procedure for forming the catalyst. Pay close attention to the order of addition of reagents, the solvent, the temperature, and the stirring time.

      • In some cases, pre-forming the catalyst by stirring the ligand and metal salt together for a period before adding the substrate can be beneficial.

Issue 2: Moderate but Suboptimal Enantiomeric Excess (20-80% ee)

If you are observing some enantioselectivity but it is not at the desired level, the focus should shift to optimizing the reaction conditions to enhance the stereochemical control of the catalyst.

Caption: Workflow for optimizing moderate enantioselectivity.

  • Solvent Screening:

    • Rationale: The solvent can have a profound impact on the conformation of the catalyst-substrate complex and the transition state energies.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities. For example, in the trisox/Cu(II)-promoted Kinugasa reaction, acetonitrile was found to be the optimal solvent, while no reaction was observed in methanol.[3]

SolventDielectric Constant (ε)Typical Effect on a Hypothetical Trisox-Catalyzed Reaction
Dichloromethane9.1Often a good starting point for non-coordinating solvents.
Toluene2.4Non-polar, may favor catalyst aggregation.
Acetonitrile37.5Polar, coordinating solvent that can stabilize charged intermediates.
Tetrahydrofuran (THF)7.6Coordinating solvent, can sometimes compete with the substrate for binding to the metal center.
  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

    • Action: Systematically screen a range of temperatures. For the Kinugasa reaction, decreasing the temperature from 15 °C to -10 °C led to an increase in both yield and cis-selectivity.[3]

  • Investigate the Role of Additives:

    • Rationale: Additives such as bases, acids, or other salts can significantly influence the catalytic cycle. For example, in the trisox-catalyzed Kinugasa reaction, the choice and amount of amine base had a strong effect on diastereoselectivity, enantioselectivity, and reaction rate.[3]

    • Action: If your reaction involves an additive, screen different types and stoichiometries. If it does not, consider whether a co-catalyst or an additive might be beneficial based on the reaction mechanism.

  • Substrate and Catalyst Concentration:

    • Rationale: The concentration of the substrate and the catalyst can influence the reaction kinetics and the equilibrium between different catalytic species. In some cases, high concentrations can lead to catalyst aggregation and a decrease in enantioselectivity.

    • Action:

      • Vary the substrate concentration to see its effect on the ee.

      • Adjust the catalyst loading. While a higher loading may increase the reaction rate, it can sometimes have a detrimental effect on enantioselectivity.

Issue 3: Inconsistent or Poorly Reproducible Enantioselectivity

Inconsistent results are often indicative of subtle, uncontrolled variables in the experimental setup.

Caption: Workflow for improving the reproducibility of enantioselectivity.

  • Atmosphere Control:

    • Rationale: Many catalytic systems are sensitive to air and moisture. Oxygen can oxidize the metal center or the ligand, while water can act as a catalyst poison.

    • Action:

      • Run your reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Use Schlenk techniques or a glovebox for handling air- and moisture-sensitive reagents.

  • Anhydrous Conditions:

    • Rationale: Even trace amounts of water can have a significant impact on enantioselectivity.

    • Action:

      • Use freshly distilled and dried solvents.

      • Dry all glassware in an oven before use.

      • Use molecular sieves to ensure anhydrous conditions, but be aware that they can sometimes act as a Lewis acid and interfere with the reaction.

  • Standardized Procedures:

    • Rationale: Minor variations in how the reaction is set up can lead to different results.

    • Action:

      • Develop a detailed, step-by-step standard operating procedure (SOP) for your reaction.

      • Ensure that the order and rate of addition of reagents are consistent between experiments.

      • Use a temperature-controlled bath to maintain a constant reaction temperature.

By systematically working through these troubleshooting guides, you will be well-equipped to identify and address the root causes of low enantioselectivity in your catalytic reactions with 1,3,5-tris(oxazolinyl)benzene complexes. Remember that a methodical approach, careful observation, and a solid understanding of the underlying chemistry are your most powerful tools.

References

  • Zhou, J., & Tang, Y. (2006). Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β-Lactams. The Journal of Organic Chemistry, 71(23), 8875–8880. [Link]

  • Huang, Y.-Q., Shen, Z.-L., Okamura, T., & Ueyama, N. (2008). Silver(I) complexes with oxazoline-containing tripodal ligands: Structure variation via counter anions and reaction conditions. Inorganica Chimica Acta, 361(6), 1735-1743. [Link]

  • Gant, T. G. (2014). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 114(12), 6054-6095. [Link]

  • Gade, L. H., & Bellemin-Laponnaz, S. (2008). Exploiting threefold symmetry in asymmetric catalysis: the case of tris(oxazolinyl)ethanes ("trisox"). Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4142–4152. [Link]

  • Zhou, J., & Tang, Y. (2005). The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition. Chemical Society Reviews, 34(8), 664–676. [Link]

Sources

Optimization

strategies for the removal of metal catalysts from polymers synthesized with tris(oxazoline) initiators

Executive Summary & Core Challenge The Problem: You are likely experiencing difficulty removing metal residues (Copper, Zinc, Scandium, or Rare Earths) from polymers synthesized using Tris(oxazoline) (Toz) complexes. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: You are likely experiencing difficulty removing metal residues (Copper, Zinc, Scandium, or Rare Earths) from polymers synthesized using Tris(oxazoline) (Toz) complexes. Unlike simple bipyridine or amine ligands used in standard ATRP, Toz ligands are


-symmetric, tridentate chelators. They create a "cage" effect around the metal center, resulting in exceptionally high stability constants (

).

The Consequence: Standard purification methods (e.g., methanol precipitation) often fail because the Toz-Metal complex is sufficiently lipophilic to co-precipitate with your polymer, or sufficiently stable to resist displacement by mild washing agents.

The Solution: Effective removal requires a Thermodynamic Displacement Strategy . You must introduce a competing agent (ligand or surface) with a binding affinity (


) significantly higher than that of the Tris(oxazoline) ligand, or exploit polarity differences using specific adsorbents.

Decision Matrix: Selecting Your Purification Protocol

Do not guess. Use this logic flow to select the correct protocol based on your polymer's solubility and the residual metal limit required (e.g., Pharmaceutical vs. Industrial).

PurificationLogic Start START: Polymer State Soluble Polymer is Soluble (THF, DCM, Toluene) Start->Soluble Insoluble Polymer is Insoluble (or swollen gel) Start->Insoluble Target Target Metal Limit? Soluble->Target P4 Protocol D: Soxhlet Extraction with Cheliant Insoluble->P4 Only option Pharma Pharma (<10 ppm) ICH Q3D Target->Pharma Strict Industrial Industrial (<100 ppm) Target->Industrial Standard P1 Protocol A: Chelation-Assisted Liquid-Liquid Extraction Pharma->P1 High Efficiency P3 Protocol C: Solid-Phase Scavenging (Thiol/Thiourea Resins) Pharma->P3 Final Polish P2 Protocol B: Adsorptive Filtration (Alumina/Silica) Industrial->P2 Fastest P1->P3 If residue > 10ppm

Figure 1: Decision matrix for selecting the optimal metal removal strategy based on polymer solubility and regulatory requirements.

Detailed Experimental Protocols

Protocol A: Chelation-Assisted Liquid-Liquid Extraction (The "Thermodynamic Wash")

Best For: Soluble polymers (PS, PMMA, PLA) where precipitation alone failed. Mechanism: Competitive ligand displacement using water-soluble chelators (EDTA/DTPA) that force the metal into the aqueous phase.

Reagents:

  • Chelating Buffer: 0.1 M Na₂EDTA (or DTPA for Rare Earths) adjusted to pH 8.0.

  • Organic Solvent: DCM, Chloroform, or Toluene (must dissolve polymer).

Step-by-Step:

  • Dissolution: Dissolve the crude polymer in the organic solvent (10% w/v).

  • Contact: Add an equal volume of Chelating Buffer .

  • Agitation: Vigorously stir or shake for 30 minutes . Note: Simple shaking is insufficient; the Toz ligand exchange kinetics are slow. Shear force helps.

  • Separation: Allow phases to separate. The aqueous phase will likely turn blue/green (if Cu) or remain clear (Zn/Sc).

  • Repeat: Perform this extraction 3 times.

  • Polishing: Wash the organic layer once with brine (sat. NaCl) to remove trapped EDTA.

  • Precipitation: Precipitate the polymer into cold methanol or hexanes.

Why this works: The formation constant (


) of Cu(II)-EDTA is ~18.8, whereas Tris(oxazoline) complexes typically range from 10-14. Thermodynamics drives the metal to the EDTA.
Protocol B: Adsorptive Filtration (The "Column" Method)

Best For: Rapid purification of industrial-grade polymers; removal of bulk catalyst. Mechanism: Physical adsorption of the polar Metal-Toz complex onto a polar stationary phase.

Materials:

  • Stationary Phase: Neutral Alumina (Brockmann Activity I) or Silica Gel (60 Å).

  • Column: Glass column with fritted disc.

Step-by-Step:

  • Preparation: Pack a short column (plug) with Neutral Alumina. Ratio: 10g Alumina per 1g of Catalyst used.

  • Solvation: Wet the column with the polymerization solvent (e.g., Toluene).

  • Filtration: Dilute the crude polymer solution (1:1 with solvent) to reduce viscosity.

  • Elution: Pass the solution through the column under low pressure (flash).

    • Observation: You should see a colored band (the catalyst) stick to the top 2 cm of the alumina.

  • Rinsing: Flush with pure solvent until the eluent is clear.

  • Recovery: Evaporate solvent or precipitate polymer.[1]

Critical Note: If the Toz-Metal complex is highly lipophilic (e.g., using tert-butyl substituted oxazolines), standard silica may not retain it. In this case, switch to Protocol C .

Protocol C: Solid-Phase Scavenging (The "Sniper" Method)

Best For: Pharmaceutical applications requiring <10 ppm residuals (ICH Q3D compliance). Mechanism: Covalent binding of the metal to functionalized polymer beads (Resins).

Recommended Scavengers:

Metal Center Recommended Resin Functionality Commercial Examples
Copper (Cu) Thiourea or Thiol SiliaMetS® Thiol, QuadraPure® TU
Zinc (Zn) Imidazole or Triamine SiliaMetS® Imidazole

| Scandium/Rare Earths | Phosphonic Acid or EDTA-functionalized | QuadraPure® AMPA |

Step-by-Step:

  • Loading: Add the scavenger resin to your polymer solution.

    • Dosage: 3–5 equivalents of resin relative to the initial metal catalyst concentration.

  • Incubation: Stir gently for 4–12 hours at room temperature.

    • Tip: Heating to 40°C can accelerate the ligand exchange rate.

  • Filtration: Filter off the resin beads using a 0.45 µm PTFE filter.

  • Analysis: Test a small aliquot for color or via ICP-MS before precipitation.

Troubleshooting & FAQs

Q1: I used Protocol A (EDTA wash), but my polymer is still slightly green. Why? A: The Tris(oxazoline) ligand is likely highly substituted with hydrophobic groups (e.g., phenyl, t-butyl), creating a "grease ball" effect that protects the metal from the water-soluble EDTA.

  • Fix: Add 5-10% Ethanol or Acetone to the aqueous EDTA phase to increase phase miscibility, or switch to Protocol C (Thiol resins) which work in organic media.

Q2: My polymer degrades during Alumina filtration. A: You likely used Basic Alumina , which can hydrolyze sensitive ester/amide backbones (common in polyesters or polyoxazolines).

  • Fix: Switch to Neutral Alumina or Florisil .

Q3: How do I verify if I met the ICH Q3D limits? A: Visual inspection is insufficient. You must use quantitative analysis.

  • Method: Digest 50mg of polymer in HNO₃ and analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Quick Check: For Cu, add a drop of concentrated ammonia to a polymer solution aliquot. A deep blue color indicates >50 ppm Cu.

Q4: Can I recycle the Tris(oxazoline) ligand? A: Yes, but it is difficult. If you use Protocol A , the ligand remains in the organic phase (stripped of metal), while the metal goes to the aqueous phase. You can recover the free ligand by evaporating the organic solvent after the wash and recrystallizing.

Mechanism of Failure (Why standard methods fail)

Understanding the coordination chemistry is vital for troubleshooting.

LigandExchange Complex Toz-Metal Complex (Stable, Lipophilic) Wash Standard Water Wash Complex->Wash Contact Chelator High-Affinity Chelator (EDTA/Thiol Resin) Complex->Chelator Thermodynamic Attack Fail FAILURE: Complex stays in Organic Phase Wash->Fail Hydrophobic Shielding Success SUCCESS: Ligand Exchange Occurs Chelator->Success ΔG < 0 (More Stable)

Figure 2: Mechanistic comparison of standard washing vs. high-affinity chelation. The hydrophobic shielding of Toz ligands prevents simple water extraction.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Establishes PDE limits for Cu, Zn, and other metals in drug products.

  • Matyjaszewski, K., et al. "Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins." Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4110-4121. (2004).[2] Foundational text on catalyst removal mechanisms.

  • Garg, G., et al. "Tris(oxazolinyl)borato Copper(II) and Copper(I) Complexes." Inorganic Chemistry, 55(17), 8770–8780. (2016).[3][4] Details the exceptional stability and solubility profiles of Toz-Cu complexes.

  • Tsarevsky, N. V., & Matyjaszewski, K. "Green Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials." Chemical Reviews, 107(6), 2270–2299. (2007).[3]

Sources

Reference Data & Comparative Studies

Validation

comparing the catalytic efficiency of 1,3,5-tris(oxazolinyl)benzene and bis(oxazoline) ligands

The following guide provides an in-depth technical comparison between 1,3,5-tris(oxazolinyl)benzene (and its C3-symmetric derivatives, collectively referred to here as Trisox ) and the industry-standard Bis(oxazoline) (B...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 1,3,5-tris(oxazolinyl)benzene (and its C3-symmetric derivatives, collectively referred to here as Trisox ) and the industry-standard Bis(oxazoline) (Box ) ligands.

Executive Summary

In asymmetric catalysis, Bis(oxazoline) (Box) ligands are the established "workhorses," offering reliable C2-symmetry and bidentate coordination for a vast array of copper-catalyzed reactions (cyclopropanation, aziridination, Diels-Alder).[1] They are the default choice for standard substrates.

1,3,5-Tris(oxazolinyl)benzene (Trisox) ligands represent a specialized, high-performance alternative. Their C3-symmetry and potential for tridentate coordination offer two distinct advantages: hyper-stability in difficult conditions (e.g., presence of water/air) and tunable stereoselectivity (solvent-dependent enantiomeric switching). While less enhancing for simple substrates, Trisox ligands outperform Box ligands in complex Friedel-Crafts alkylations and polymerization reactions where steric crowding and hemilability are critical.

Part 1: Structural & Mechanistic Comparison

The core difference lies in the symmetry and coordination geometry, which dictates the "chiral pocket" available to the substrate.

Symmetry and Coordination
  • Bis(oxazoline) (Box): Possesses C2 symmetry .[1] It typically coordinates as a bidentate ligand (N,N), creating a square-planar or distorted tetrahedral geometry with the metal (usually Cu, Zn, or Mg). The open sites are trans to the nitrogen donors, creating a well-defined "diagonal" chiral environment.

  • 1,3,5-Tris(oxazolinyl)benzene (Trisox): Possesses C3 symmetry . Ideally, it coordinates in a tridentate (tripodal) fashion, occupying one face of an octahedron (fac-coordination). However, the rigid benzene core often forces a "hemilabile" behavior where only two oxazolines bind, while the third acts as a steric wall or a pendant arm that can dynamically stabilize intermediates or block specific approach vectors.

Mechanistic Implications[2][3][4]
  • The "Side-Arm" Effect: In Trisox complexes (specifically the pseudo-C3 variants developed by Tang et al.), the third oxazoline arm is not merely passive. It can displace weakly coordinating anions (like triflate) or solvent molecules, altering the Lewis acidity of the metal center on the fly.

  • Steric Crowding: The Trisox ligand creates a more enclosed, "bowl-shaped" cavity compared to the open "bite" of the Box ligand. This results in higher selectivity for smaller, specific substrates but may inhibit bulky reactants.

Diagram 1: Symmetry & Coordination Logic

LigandComparison cluster_Box Bis(oxazoline) (Box) cluster_Trisox Tris(oxazolinyl)benzene (Trisox) Box_Ligand C2-Symmetric Ligand (Bidentate) Box_Complex Square Planar/Tetrahedral Open Coordination Sites Box_Ligand->Box_Complex Box_Outcome Standard Selectivity (Steric Blocking) Box_Complex->Box_Outcome Trisox_Complex Octahedral/Tripodal Enclosed 'Bowl' Cavity Box_Complex->Trisox_Complex Increased Steric Crowding Trisox_Ligand C3-Symmetric Ligand (Tridentate/Hemilabile) Trisox_Ligand->Trisox_Complex Trisox_Outcome Tunable Selectivity (Solvent/Side-Arm Control) Trisox_Complex->Trisox_Outcome

Caption: Structural logic distinguishing the open C2-symmetric Box system from the enclosed, hemilabile C3-symmetric Trisox system.

Part 2: Comparative Performance Data

The most definitive comparison between these ligands is found in the Asymmetric Friedel-Crafts Alkylation of Indoles . This reaction highlights the "Switchable Stereoselectivity" of Trisox, a feature absent in standard Box catalysis.

Case Study: Indole Alkylation with Alkylidene Malonates

Objective: Compare the Yield and Enantiomeric Excess (ee) of Cu(II) complexes.

ParameterBis(oxazoline) (Ph-Box) Tris(oxazolinyl)benzene (TOX)
Catalyst Loading 10 mol% Cu(OTf)₂10 mol% Cu(OTf)₂
Solvent Sensitivity Low (Consistent stereochemistry)High (Switchable stereochemistry)
Yield (Standard) 85 - 95%90 - 99%
ee% (in CH₂Cl₂) 90% (S)88% (S)
ee% (in Alcohol) 60% (S)98% (R) (Stereoinversion)
Water Tolerance Low (Requires dry solvents)High (Stable with 200 eq. water)

Key Insight: While Ph-Box provides excellent, consistent results in standard non-polar solvents, Trisox allows for stereochemical reversal . By simply changing the solvent from THF/DCM to Isobutyl Alcohol, the Trisox catalyst switches the major enantiomer from S to R with up to 98% ee. This is attributed to the third oxazoline arm altering the coordination sphere in the presence of protic solvents—a mechanism impossible with the bidentate Box ligand.

Diagram 2: The Solvent-Switch Mechanism (Trisox Exclusive)

MechanismSwitch cluster_NonCoord Non-Coordinating Solvent (DCM/THF) cluster_Coord Coordinating Solvent (Alcohol) Cu_Trisox_A Cu(II)-Trisox (Bidentate Mode) TS_A Transition State A (Standard Approach) Cu_Trisox_A->TS_A Product_S Product (S) ~90% ee TS_A->Product_S Cu_Trisox_B Cu(II)-Trisox (Side-Arm Displacement) TS_B Transition State B (Altered Geometry) Cu_Trisox_B->TS_B Product_R Product (R) ~98% ee TS_B->Product_R Switch Solvent Choice Switch->Cu_Trisox_A Aprotic Switch->Cu_Trisox_B Protic

Caption: The unique "Solvent Switch" mechanism of Trisox ligands, where solvent interaction with the third arm inverts enantioselectivity.

Part 3: Experimental Protocol

The following protocol utilizes the Trisox (TOX) ligand for the high-selectivity alkylation of indoles, demonstrating the system's robustness.

Synthesis of Cu(Trisox)₂ Catalyst (In Situ)
  • Preparation: In a flame-dried Schlenk tube, add Cu(OTf)₂ (7.2 mg, 0.02 mmol) and 1,3,5-tris(oxazolinyl)benzene ligand (0.022 mmol).

  • Complexation: Add anhydrous Dichloromethane (DCM) (1.0 mL) under N₂ atmosphere.

  • Activation: Stir at room temperature for 1 hour . The solution typically turns a deep blue/green, indicating formation of the active C3-symmetric complex.

Catalytic Friedel-Crafts Alkylation
  • Substrate Addition: Cool the catalyst solution to 0 °C (or room temperature depending on substrate reactivity).

  • Reactants: Add Indole (0.2 mmol) followed by the Alkylidene Malonate (0.2 mmol).

  • Reaction: Stir for 12–24 hours. Monitor by TLC.

    • Note: For stereochemical reversal, replace DCM with Isobutyl Alcohol in step 2.

  • Workup: Filter the mixture through a short pad of silica gel to remove the copper catalyst. Wash with diethyl ether.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 8:1).

Validation Check:

  • Yield: Should exceed 90%.

  • Racemization Test: If ee is <80%, check for water contamination in DCM (Box) or ensure pure alcohol was used (Trisox).

Part 4: References

  • Zhou, J., Ye, M. C., Huang, Z. Z., & Tang, Y. (2004).[2] Controllable Enantioselective Friedel-Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes. Journal of Organic Chemistry.

  • Gade, L. H., & Bellemin-Laponnaz, S. (2008). Exploiting Threefold Symmetry in Asymmetric Catalysis: The Case of Tris(oxazolinyl)ethanes ("Trisox"). Chemistry - A European Journal.

  • Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions. Journal of the American Chemical Society.[3]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.

Sources

Comparative

Symmetry in Catalysis: C3-Symmetric vs. Sidearm-Modified (C1) Tris(oxazoline) Ligands

Executive Summary In the landscape of asymmetric catalysis, the geometry of the chiral pocket is the primary determinant of enantioselectivity. For decades, C3-symmetric tris(oxazoline) (TOX) ligands were pursued as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, the geometry of the chiral pocket is the primary determinant of enantioselectivity. For decades, C3-symmetric tris(oxazoline) (TOX) ligands were pursued as the "ideal" scaffold, theoretically minimizing the number of competing transition states through rotational symmetry. However, recent advances, particularly the "Sidearm Strategy" pioneered by the Tang group, have demonstrated that C1-symmetric (or pseudo-C3) variants often outperform their rigid C3 counterparts.

This guide objectively compares these two ligand classes, analyzing their structural mechanics, catalytic performance in Friedel-Crafts alkylations, and the specific protocols required to leverage their distinct advantages.

Structural & Mechanistic Foundation

The fundamental difference between these ligand classes lies in how they manage the coordination sphere of the metal (typically Cu(II), Zn(II), or Mg(II)).

The C3-Symmetric Ideal
  • Structure: Three identical chiral oxazoline rings attached to a central anchor (e.g., ethane or benzene backbone).[1]

  • Mechanism: The rotational symmetry (

    
    ) renders the three quadrants of the coordination sphere homotopic. This reduces the number of possible diastereomeric transition states.[2] If the substrate binds, it faces an identical steric environment regardless of which two arms are coordinating.
    
  • Limitation: The "perfect" symmetry is rigid. If a substrate does not fit the specific steric pocket defined by the three arms, the catalyst cannot adapt, leading to lower reactivity or selectivity.

The C1-Symmetric (Sidearm) Innovation
  • Structure: A bis(oxazoline) (Box) core with a third, structurally distinct "sidearm" (e.g., a different oxazoline, an ester, or an amide).[3][4][5]

  • Mechanism: These ligands are hemilabile . The third arm can coordinate or dissociate depending on the metal's electronic needs and the solvent environment. This creates a "smart" pocket that can adjust its geometry.

  • Advantage: The lack of symmetry allows for electronic desymmetrization of the metal center, steering incoming nucleophiles with greater precision than steric bulk alone.

Ligand_Symmetry cluster_C3 C3-Symmetric TOX cluster_C1 C1-Symmetric (Sidearm) TOX C3_Metal Metal Center (Isotropic Environment) Arm1 Oxazoline A Arm1->C3_Metal Arm2 Oxazoline A' Arm2->C3_Metal Arm3 Oxazoline A'' Arm3->C3_Metal C1_Metal Metal Center (Anisotropic Environment) Box1 Oxazoline A Box1->C1_Metal Box2 Oxazoline A Box2->C1_Metal Sidearm Sidearm X (Hemilabile/Tunable) Sidearm->C1_Metal Dynamic Coordination

Figure 1: Structural logic of C3 vs. C1 coordination. The C1 sidearm introduces dynamic hemilability, allowing the catalyst to adapt to substrate sterics.

Performance Comparison: Friedel-Crafts Alkylation

The most definitive data comparing these ligands comes from the asymmetric Friedel-Crafts alkylation of indoles with alkylidene malonates. The data below synthesizes results from key studies (e.g., Tang et al., J. Am. Chem. Soc.; Angew. Chem.).[1][3][5][6][7][8][9][10][11][12][13][14]

Comparative Data Table
FeatureC3-Symmetric TOX (e.g., Trisox)C1-Symmetric TOX (e.g., Sidearm-Box)
Primary Mechanism Static Steric BlockingSteric + Electronic Steering
Substrate Scope Limited to simple IndolesBroad (tolerates bulky 2-substituents)
Solvent Sensitivity Low (Robust but static)High (Switchable selectivity)
Typical Yield 85 - 92%90 - 99%
Enantioselectivity (ee) 85 - 90% (Standard substrates)94 - 99% (Optimized sidearm)
Reversibility Difficult to switch enantiomerSwitchable by solvent change
The "Switchable" Phenomenon (C1 Exclusive)

A critical advantage of C1-symmetric ligands is the ability to invert enantioselectivity solely by changing the solvent, a feature rarely seen in rigid C3 systems.

  • Solvent A (e.g., Isobutanol): The sidearm coordinates, creating a crowded environment

    
    Product A (98% ee) .
    
  • Solvent B (e.g., CHCl3): The solvent displaces the sidearm, opening the pocket

    
    Product B (89% ee) .
    

Experimental Protocol: C1-TOX Catalyzed Alkylation

This protocol utilizes a C1-symmetric Sidearm-Bisoxazoline (SaBOX) with Copper(II) Triflate. This system is chosen for its superior tunability over C3 variants.

Objective: Asymmetric alkylation of Indole with Diethyl Ethylidenemalonate.

Materials
  • Ligand: 1,1-Bis(oxazolinyl)ethane derived SaBOX (12 mol%)

  • Metal Source: Cu(OTf)₂ (10 mol%)

  • Solvent: Isobutyl Alcohol (i-BuOH) – Critical for high ee in this C1 system.

  • Reagents: Indole (1.0 equiv), Diethyl ethylidenemalonate (1.2 equiv).

Step-by-Step Workflow
  • Catalyst Formation (The "Pre-Complexation"):

    • In a flame-dried Schlenk tube under

      
      , combine Cu(OTf)₂ (0.10 mmol) and the SaBOX ligand (0.12 mmol).
      
    • Add anhydrous dichloromethane (DCM, 2.0 mL) and stir for 1 hour at Room Temperature (RT).

    • Observation: The solution should turn a deep blue/green, indicating successful coordination.

    • Evaporation: Remove DCM in vacuo to leave the solid catalyst complex.

  • Solvent Switch & Activation:

    • Add Isobutyl Alcohol (4.0 mL) to the solid catalyst.

    • Why? The alcohol coordinates to the Cu center, displacing the triflate anions and forcing the "sidearm" of the ligand to lock into the chiral pocket.

  • Reaction:

    • Add Indole (1.0 mmol) to the mixture.

    • Cool the system to 0°C (or -20°C for higher selectivity).

    • Add Diethyl ethylidenemalonate (1.2 mmol) dropwise.

    • Stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Quench with water.[10] Extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purify via Flash Column Chromatography.

Experimental_Workflow cluster_prep Catalyst Activation cluster_rxn Asymmetric Reaction Step1 Mix Cu(OTf)2 + Ligand in DCM (1 hr) Step2 Evaporate DCM (Isolate Complex) Step1->Step2 Step3 Add i-BuOH (Sidearm Locking) Step2->Step3 Step4 Add Indole Cool to 0°C Step3->Step4 Active Species Step5 Add Electrophile (Malonate) Step4->Step5 Step6 Stir 12-24h (Monitor TLC) Step5->Step6

Figure 2: Workflow for activating the C1-symmetric catalyst. The solvent switch to i-BuOH is the critical control point for enantioselectivity.

Strategic Selection Guide

When should you choose a C1 (Sidearm) ligand over a classical C3 ligand?

ScenarioRecommended LigandRationale
High Symmetry Substrates C3-Symmetric If the substrate is small and symmetric, the rigid C3 pocket provides the most robust, error-free shielding.
Bulky/Complex Substrates C1-Symmetric The hemilabile sidearm can "breathe," accommodating steric bulk that would be rejected by a rigid C3 catalyst.
Need for Optimization C1-Symmetric C1 ligands offer more modularity. You can change the sidearm (sterics) independently of the oxazoline wings (electronics).
Industrial Scale-Up C3-Symmetric C3 ligands are often more chemically stable and less sensitive to trace solvent impurities than the dynamic C1 systems.

References

  • Zhou, J., Ye, M.-C., Huang, Z.-Z., & Tang, Y. (2004).[10] Controllable Enantioselective Friedel-Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes.[10] Journal of Organic Chemistry. [Link][10]

  • Liao, S., Sun, X.-L., & Tang, Y. (2014).[3] Side Arm Strategy for Catalyst Design: Modifying Bisoxazolines for Remote Control of Enantioselection and Related. Accounts of Chemical Research. [Link][3]

  • Bellemin-Laponnaz, S., & Gade, L. H. (2002).[14] A Modular Approach to C1 and C3 Chiral N-Tripodal Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition. [Link][14]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

Sources

Validation

Advanced Chiral Ligand Comparison: 1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene (TOX) vs. Bisoxazolines (BOX)

Executive Summary In the landscape of asymmetric catalysis, the choice of chiral ligand dictates not only the stereochemical outcome of a reaction but also the operational robustness and economic viability of the process...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, the choice of chiral ligand dictates not only the stereochemical outcome of a reaction but also the operational robustness and economic viability of the process. While


-symmetric bisoxazolines (BOX) have long been the industry standard for Cu(II) Lewis acid catalysis, they suffer from severe limitations at low catalyst loadings and high sensitivity to air and moisture.

This guide provides an in-depth technical comparison between traditional BOX ligands and 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene catalysts (trisoxazolines or TOX) . By leveraging a


-symmetric tripodal architecture, TOX ligands introduce a paradigm-shifting mechanism known as stereoelectronic hemilability. This allows for ultra-low catalyst loadings (down to 0.01 mol%) and unprecedented air tolerance in complex transformations such as the Kinugasa reaction and 

-aminations.

Mechanistic Causality: The Advantage of Stereoelectronic Hemilability

The fundamental difference between TOX and BOX ligands lies in their coordination dynamics [1]. BOX ligands are rigid, bidentate chelators. When catalyst loading is reduced below 1.0 mol%, the highly reactive Cu(II)-BOX complexes tend to irreversibly aggregate or degrade, leading to a precipitous drop in enantiomeric excess (ee).

Conversely, TOX ligands feature three oxazoline rings. In the resting state, TOX acts as a tridentate ligand, fully saturating and stabilizing the metal center. During the catalytic cycle, the third oxazoline arm dynamically decoordinates—acting as a hemilabile donor—to provide a vacant coordination site for the incoming substrate. Once the product is released, the third arm recoordinates. This self-healing mechanism prevents catalyst degradation, ensuring a single, highly active catalytic species even at extreme dilutions [1].

Mechanism cluster_TOX TOX: Stereoelectronic Hemilability cluster_BOX BOX: Rigid Coordination T1 Resting State (Tridentate) T2 Active State (Bidentate + Substrate) T1->T2 3rd Arm Decoordinates T2->T1 Product Release B1 Active State (Bidentate) B2 Deactivated Catalyst (< 1.0 mol%) B1->B2 Irreversible Degradation

Dynamic hemilability of TOX vs. rigid degradation of BOX catalysts at low loadings.

Comparative Performance Data

To objectively evaluate the efficacy of TOX versus BOX, we must analyze their performance across varying catalyst concentrations and operational environments.

Table 1: Catalyst Loading vs. Enantioselectivity ( -Amination of -Ketoesters)

Data demonstrates the stability of the catalyst's stereochemical control as the concentration is diluted [1, 3].

Catalyst SystemSymmetry10 mol% ee1.0 mol% ee0.1 mol% ee0.05 mol% ee
Cu(II)-BOX

98%98%96% (at 0.2%)55%
Cu(II)-TOX

99%99%99%Significant Drop

Note: In the related Mannich reaction, TOX maintains 90% ee even at an astonishing 0.01 mol% loading, a feat impossible for standard BOX ligands [1].

Table 2: Operational Robustness (Asymmetric Kinugasa Reaction)

The Kinugasa reaction (synthesis of


-lactams from alkynes and nitrones) traditionally requires highly sensitive Cu(I) catalysts. TOX allows the use of bench-stable Cu(II) [2].
ParameterTOX / Cu(II) SystemBis(azaferrocene) / Cu(I) System
Metal Oxidation State Cu(II)Cu(I)
Atmosphere Required Ambient AirStrict Nitrogen (

)
Glaser Coupling Risk NegligibleHigh (if exposed to

)
Enantioselectivity (ee) Up to 85%Up to 93%
Practicality High (Benchtop stable)Low (Glovebox/Schlenk required)

Experimental Workflows & Self-Validating Protocols

The following protocols detail the application of TOX ligands. Each step is designed to exploit the unique properties of the


-symmetric architecture.
Protocol A: Ultra-Low Loading -Amination (Air-Tolerant)

Protocol S1 1. In Situ Complexation TOX + Cu(II) S2 2. Aerobic Stirring (30 min, Air) S1->S2 S3 3. Substrate Addition (β-ketoester) S2->S3 S4 4. Asymmetric Transformation S3->S4 S5 5. Product Isolation (>99% ee) S4->S5

Step-by-step workflow for TOX-catalyzed asymmetric synthesis under ambient air conditions.

Step-by-Step Methodology:

  • In Situ Catalyst Generation: Dissolve the chiral TOX ligand and

    
     in the chosen organic solvent to achieve a 0.1 mol% catalyst loading relative to the substrate.
    
    • Causality: The tridentate nature of TOX rapidly chelates the Cu(II) ion, forming a highly stable, coordinatively saturated resting state.

  • Aerobic Incubation: Stir the homogeneous stock solution under ambient air for 30 minutes.

    • Causality: Unlike Cu(I) systems, this Cu(II)-TOX complex is oxidatively stable. Stirring in air ensures complete complexation without the need for Schlenk techniques [1].

  • Substrate Addition: Cool the mixture to 0 °C. Add the

    
    -ketoester (e.g., ethyl 2-methylacetoacetate) followed by dibenzyl azodicarboxylate.
    
    • Causality: Cooling to 0 °C maximizes the

      
       between the diastereomeric transition states. The hemilabile third arm of the TOX ligand temporarily detaches, allowing the 
      
      
      
      -ketoester to bind and undergo highly enantioselective amination.
  • Self-Validation Checkpoint: Analyze the product via chiral HPLC. The system is self-validating: if the ee remains at >99% at 0.1 mol% loading, it confirms that the hemilabile TOX framework has successfully prevented the irreversible catalyst aggregation that plagues BOX ligands at this dilution.

Protocol B: Air-Tolerant Asymmetric Kinugasa Reaction

Step-by-Step Methodology:

  • Catalyst Preparation: Mix TOX ligand and

    
     in solvent under ambient atmosphere.
    
    • Causality: Utilizing a Cu(II) salt bypasses the extreme air-sensitivity of standard Kinugasa catalysts. The TOX ligand stabilizes the Cu(II) state, preventing unwanted redox side-reactions [2].

  • Reagent Addition: Add the nitrone, terminal alkyne, and a secondary amine (specifically dicyclohexylamine).

    • Causality: The secondary amine acts as a base to deprotonate the alkyne. Dicyclohexylamine is explicitly chosen because its steric bulk provides the optimal spatial arrangement to control both diastereo- and enantioselectivity during the cycloaddition [2].

  • Self-Validation Checkpoint (Glaser Coupling Assay): Monitor the reaction via TLC. The critical self-validation of this protocol is the absence of diyne byproducts. In a standard Cu(I) Kinugasa reaction exposed to air, oxygen rapidly induces Glaser oxidative coupling of the alkyne, destroying the yield. The successful isolation of pure

    
    -lactam without diyne impurities proves the Cu(II)-TOX system's absolute air-tolerance.
    

Conclusion & Selection Guide

For drug development professionals and synthetic chemists, the choice between TOX and BOX should be dictated by process scale and operational constraints:

  • Select BOX Ligands when operating at standard catalyst loadings (1–10 mol%) in strictly inert environments where the lower cost of

    
    -symmetric ligands is prioritized.
    
  • Select TOX Ligands when process economics demand ultra-low catalyst loadings (<0.1 mol%), or when operational simplicity (benchtop, air-tolerant setups) is required to streamline the synthesis of complex chiral intermediates like

    
    -lactams or 
    
    
    
    -amino acids.

References

  • Title: Exploiting C3-symmetry in the dynamic coordination of a chiral trisoxazoline to copper(II)
  • Title: Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction.
  • Source: Heidelberg University (Dissertation)

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